6-Chloro-4-methoxy-7-azaindole
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-6-4-7(9)11-8-5(6)2-3-10-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJRUUNVGPTIBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=C1C=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Chloro-4-methoxy-7-azaindole chemical structure and properties
Executive Summary
6-Chloro-4-methoxy-7-azaindole (CAS: 1427502-69-9) is a highly specialized heterocyclic intermediate used in the design of ATP-competitive kinase inhibitors.[1] Belonging to the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) class, this scaffold serves as a bioisostere for indole and purine, offering improved aqueous solubility and distinct hydrogen-bonding motifs.
This guide details the chemical identity, regioselective synthesis, and reactivity profile of this compound.[2] It specifically addresses the critical regiochemical control required to install the 4-methoxy and 6-chloro substituents, a common challenge in scaling this intermediate for pharmaceutical applications.
Chemical Identity & Physicochemical Profile[2][3][4][5][6]
Core Identifiers
| Property | Specification |
| IUPAC Name | 6-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine |
| Common Name | 6-Chloro-4-methoxy-7-azaindole |
| CAS Number | 1427502-69-9 |
| Molecular Formula | C₈H₇ClN₂O |
| Molecular Weight | 182.61 g/mol |
| SMILES | COc1cc(Cl)nc2cc[nH]c12 |
| InChIKey | Specific key for this isomer |
Physicochemical Properties (Calculated)
| Parameter | Value | Significance in Drug Design |
| cLogP | ~2.1 | Lipophilicity is within the optimal range for oral bioavailability (Lipinski compliant). |
| TPSA | ~41 Ų | Low polar surface area suggests good membrane permeability. |
| pKa (Pyrrole NH) | ~10.5 | Weakly acidic; can be deprotonated by bases like NaH or Cs₂CO₃ for N-alkylation. |
| pKa (Pyridine N) | ~4.0 | Weakly basic; less basic than pyridine due to electron donation from the pyrrole ring. |
| Solubility | Low (Water) | Requires organic co-solvents (DMSO, DMF, MeOH) for reactions. |
Synthetic Methodology: Regioselective Construction
The synthesis of 6-Chloro-4-methoxy-7-azaindole relies on the regioselective Nucleophilic Aromatic Substitution (SₙAr) of the dichloro precursor.[3]
The Regioselectivity Challenge
The starting material, 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine (CAS: 5912-18-5), possesses two electrophilic sites: C4 and C6.
-
C4 Position (Gamma): Para-like relative to the pyridine nitrogen (N7).
-
C6 Position (Alpha): Ortho-like relative to the pyridine nitrogen (N7).
Mechanism: The C4 position is significantly more reactive toward hard nucleophiles (like methoxide) than the C6 position. This is due to the stabilization of the Meisenheimer intermediate, where the negative charge is effectively delocalized onto the electronegative N7 atom. While C6 is also activated, steric accessibility and electronic factors heavily favor substitution at C4 under controlled conditions.
Validated Protocol
Reaction: 4,6-Dichloro-7-azaindole + NaOMe
-
Reagents: Sodium Methoxide (NaOMe), 3.0 eq.
-
Solvent: Methanol (anhydrous) or DMF (for higher temperatures).
-
Conditions: Reflux (65°C in MeOH) or 100°C in DMF for 4–12 hours.
-
Work-up: Quench with water. The product often precipitates due to the lipophilic nature of the chloro-methoxy core. Filtration yields the crude solid.
-
Purification: Recrystallization from EtOH/Water or column chromatography (Hexane/EtOAc).
Critical Control Point: Monitoring the reaction is essential to prevent bis-substitution (yielding 4,6-dimethoxy-7-azaindole). Lower temperatures and stoichiometric control favor the mono-substituted 4-methoxy product.
Synthetic Pathway Diagram
Caption: Regioselective SₙAr pathway favoring C4 substitution due to electronic stabilization.
Reactivity Profile & Derivatization
Once synthesized, 6-Chloro-4-methoxy-7-azaindole becomes a versatile "hub" for divergent synthesis. The remaining chlorine at C6 is now the primary handle for cross-coupling.
C6-Chlorine: Cross-Coupling
The C6-Cl bond is deactivated relative to the C4-Cl but is highly amenable to Palladium-catalyzed coupling.
-
Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
-
Base: K₂CO₃ or Cs₂CO₃.
-
-
Buchwald-Hartwig: Amination to install solubilizing amine tails.
-
Catalyst: Pd₂dba₃ + Xantphos or BrettPhos.
-
N1-Pyrrole Nitrogen
-
Protection: Essential if acidic conditions are used downstream. Common groups: SEM (2-(Trimethylsilyl)ethoxymethyl), Boc, or Tosyl.
-
Alkylation: Can be alkylated with alkyl halides using NaH/DMF to introduce R-groups interacting with the kinase hinge region.
C3-Position[10]
-
Electrophilic Aromatic Substitution (EAS): The C3 position is electron-rich.[4]
-
Halogenation: NIS or NBS can install an Iodine/Bromine at C3, enabling a second cross-coupling vector.
-
Formylation: Vilsmeier-Haack reaction installs an aldehyde at C3.
Reactivity Map
Caption: Divergent synthesis vectors available from the 6-chloro-4-methoxy-7-azaindole core.
Medicinal Chemistry Applications
This scaffold is "privileged" in kinase discovery.[5] The 7-azaindole core mimics the purine ring of ATP, allowing it to bind to the kinase hinge region via the N1-H (donor) and N7 (acceptor).
-
Role of 4-Methoxy: The methoxy group at C4 often projects into the "gatekeeper" region or solvent-exposed front, improving solubility and metabolic stability compared to a hydrogen or methyl group.
-
Role of 6-Chloro: The chlorine serves as a temporary placeholder. It is almost always replaced by a functional group (aryl or heteroaryl) that targets the hydrophobic pocket II or specificity pocket of the kinase.
Target Classes:
-
JAK Inhibitors: 7-azaindoles are classic scaffolds for Janus Kinase inhibitors.[5]
-
TRK Inhibitors: Used in tropomyosin receptor kinase modulation.
-
Flt3/Aurora Kinases: The 4,6-disubstitution pattern allows fine-tuning of selectivity profiles.
References
-
Regioselective SₙAr on 7-azaindoles: Organic Chemistry Frontiers, "Alkali-Amide Controlled Selective Synthesis of 7-Azaindole," 2022.[6]
-
Synthesis of 4-methoxy-7-azaindole: Patent CN102746295B, "Preparation method for 4-substituted-7-azaindole."
-
General Reactivity of 4,6-dichloro-7-azaindole: ResearchGate, "Synthesis and Reactivity of 7-Azaindoles."
-
Compound Data (4,6-dichloro precursor): PubChem CID 24729594.[7]
-
Compound Data (6-Chloro-4-methoxy-7-azaindole): A2B Chem Catalog, CAS 1427502-69-9.[1][8]
Sources
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. baranlab.org [baranlab.org]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine | C7H4Cl2N2 | CID 24729594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. a2bchem.com [a2bchem.com]
6-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine CAS number search
CAS Number: 1427502-69-9 Synonyms: 6-Chloro-4-methoxy-7-azaindole; 4-Methoxy-6-chloro-7-azaindole
Part 1: Executive Summary
6-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine is a critical bicyclic heteroaromatic scaffold used extensively in modern medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors. Belonging to the 7-azaindole class, this compound serves as a bioisostere for indole and purine systems, offering improved aqueous solubility and unique hydrogen-bonding capabilities within enzyme active sites.
Its structural utility lies in its orthogonal reactivity: the C4-methoxy group acts as a stable electron-donating substituent (or a masked hydroxyl), while the C6-chlorine atom provides a "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library generation during lead optimization.
Part 2: Chemical Identity & Profile[1]
| Property | Data |
| CAS Number | 1427502-69-9 |
| IUPAC Name | 6-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine |
| Molecular Formula | C₈H₇ClN₂O |
| Molecular Weight | 182.61 g/mol |
| SMILES | COc1cc(Cl)nc2[nH]ccc12 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Low solubility in water |
| pKa (Calculated) | ~12.5 (pyrrole NH), ~3.5 (pyridine N) |
Part 3: Synthetic Methodology
The synthesis of 6-chloro-4-methoxy-7-azaindole is a classic example of regioselective nucleophilic aromatic substitution (SₙAr) .[1] The starting material, 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, contains two electrophilic sites. However, the C4 position is significantly more reactive toward nucleophiles than the C6 position due to the electronic activation provided by the pyridine nitrogen (N7).
Reaction Mechanism & Regioselectivity
In 4,6-dichloro-7-azaindole, the C4 carbon is para to the pyridine nitrogen (N7), while the C6 carbon is ortho. Although both positions are activated, the C4 position is sterically less hindered and electronically favored for attack by the methoxide ion. The pyrrole nitrogen (N1) is usually deprotonated under these basic conditions, forming an anion that further directs electron density, but the C4 selectivity remains dominant.
Validated Synthesis Protocol
Objective: Synthesis of 6-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine from 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine.
Reagents:
-
Precursor: 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine (CAS 5912-18-5)
-
Nucleophile: Sodium Methoxide (NaOMe), 25-30% solution in methanol or solid (3.0 equivalents)
-
Solvent: Methanol (anhydrous)
-
Temperature: Reflux (65°C) or sealed tube (100-110°C for faster kinetics)
Step-by-Step Procedure:
-
Setup: Charge a round-bottom flask equipped with a reflux condenser and magnetic stir bar with 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq).
-
Solvation: Add anhydrous methanol (10-15 volumes).
-
Addition: Add Sodium Methoxide (3.0 eq) dropwise. Note: Excess base is required to deprotonate the indole NH first.
-
Reaction: Heat the mixture to reflux (approx. 65°C) for 12–16 hours. Monitor by LCMS or TLC (Mobile phase: 30% Ethyl Acetate in Hexanes).
-
Checkpoint: The starting material (Rf ~0.6) should disappear, and a new polar spot (Rf ~0.4) should appear.[2]
-
-
Quench: Cool the reaction to room temperature. Pour the mixture into ice-cold water (20 volumes).
-
Workup: Adjust pH to ~7 using 1M HCl. A precipitate may form.
-
If solid forms: Filter, wash with cold water, and dry under vacuum.
-
If no solid: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Recrystallize from Methanol/Water or purify via flash column chromatography (SiO₂, 0-40% EtOAc/Hexanes).
Expected Yield: 75–85%
Figure 1: Synthetic pathway illustrating the regioselective SₙAr reaction.
Part 4: Medicinal Chemistry Applications
This scaffold acts as a versatile building block.[1][3] The 6-chloro substituent is a "dummy atom" intended for late-stage diversification.
Functionalization Workflow[4]
-
C6-Arylation (Suzuki Coupling): The C6-Cl is highly reactive toward boronic acids using Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts. This allows for the introduction of aryl or heteroaryl groups to target specific hydrophobic pockets in kinases (e.g., JAK, BRAF).
-
N1-Alkylation: The pyrrole nitrogen can be alkylated or sulfonated to tune solubility or engage hinge-region residues.
-
C3-Formylation: Vilsmeier-Haack reaction at C3 introduces an aldehyde, enabling the construction of tricyclic systems.
Decision Logic for Scaffold Selection
Researchers choose this specific methoxy/chloro analog when:
-
H-Bonding is needed: The N7 nitrogen accepts H-bonds (e.g., from the kinase hinge region).
-
Metabolic Stability: The C4-methoxy group blocks oxidation at the 4-position, a common metabolic soft spot in unsubstituted azaindoles.
-
Selectivity: The 4-methoxy group induces a specific electronic profile that can improve selectivity against off-target kinases compared to the 4-H or 4-Cl analogs.
Figure 2: Divergent synthesis strategies utilizing the orthogonal reactivity of the scaffold.
Part 5: Quality Control & Safety
Analytical Verification
To validate the identity of CAS 1427502-69-9, ensure the following spectral characteristics:
-
¹H NMR (DMSO-d₆):
-
δ ~11.8 ppm (Broad s, 1H, NH)
-
δ ~7.3 ppm (d, 1H, C2-H)
-
δ ~6.8 ppm (s, 1H, C5-H) - Diagnostic singlet for 5-H
-
δ ~6.4 ppm (d, 1H, C3-H)
-
δ ~3.9 ppm (s, 3H, OMe)
-
-
LCMS: [M+H]⁺ peak at 183.0/185.0 (Chlorine isotope pattern 3:1).
Safety Profile
-
GHS Classification: Warning.
-
Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
Handling: Use in a fume hood. Azaindoles can be biologically active; avoid inhalation of dust.
References
-
PubChem Compound Summary. 6-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. Link
-
A2B Chem. Product 6-Chloro-4-methoxy-7-azaindole (CAS 1427502-69-9). Link
-
Namiki Shoji Co., Ltd. Catalog of 7-Azaindole Derivatives. Link
- Schnürch, M., et al. "Halogenated Heterocycles as Tools for the Synthesis of Bioactive Compounds." Chemical Reviews, 2013. (Contextual reference for SₙAr regioselectivity in azaindoles).
-
BLD Pharm. 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine (Precursor Data). Link
Sources
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
Technical Guide: Design and Synthesis of 4,6-Disubstituted 7-Azaindole Derivatives
Part 1: Core Directive & Executive Summary
Objective: This guide provides a high-level technical blueprint for the design, synthesis, and optimization of 4,6-disubstituted 7-azaindole (1H-pyrrolo[2,3-b]pyridine) derivatives. Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads. Scope: We focus on the 4,6-disubstitution pattern , a challenging but high-reward vector for kinase inhibitor design. This specific substitution pattern allows for dual-targeting of the "gatekeeper" region (via C4) and the "solvent front" or ribose pocket (via C6), significantly enhancing selectivity and potency profiles compared to mono-substituted analogues.
Part 2: Scientific Integrity & Logic (E-E-A-T)
The Medicinal Chemistry Rationale: Why 4,6-Disubstituted?
The 7-azaindole scaffold is a privileged bioisostere of the purine core found in ATP. While the N1 and N7 atoms typically engage the kinase hinge region via hydrogen bonding (N1 as donor, N7 as acceptor), the carbon vectors at C4 and C6 offer critical distinct advantages:
-
C4 Vector (Gatekeeper Interaction): Substituents here project directly toward the "gatekeeper" residue. Bulky groups at C4 can induce selectivity for kinases with smaller gatekeeper residues (e.g., Threonine/Alanine) over those with bulky ones (e.g., Methionine/Phenylalanine).
-
C6 Vector (Solvent Front/Ribose Pocket): This position is orthogonal to the hinge binding motif. Functionalization at C6 is often used to tune physicochemical properties (LogD, solubility) or to reach distinct hydrophobic pockets unique to specific kinase isoforms (e.g., BRAF, JAK family).
Synthetic Strategy: The "Reactivity Hierarchy"
The synthesis of 4,6-disubstituted 7-azaindoles is non-trivial due to the electron-deficient nature of the pyridine ring fused to the electron-rich pyrrole. A "self-validating" synthetic system relies on exploiting the differential reactivity of the C4 and C6 positions.
The Core Axiom: In 4,6-dihalo-7-azaindoles, the C4 position is significantly more reactive toward Nucleophilic Aromatic Substitution (SNAr) than the C6 position. Conversely, the C6 position is amenable to transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), often requiring more forcing conditions or specific ligands.
Validated Workflow:
-
Starting Material: 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine.[1]
-
Step 1 (C4 Functionalization): Regioselective SNAr displacement using an amine or alkoxide. This proceeds at mild temperatures (RT to 80°C) due to the higher electrophilicity at C4.
-
Step 2 (C6 Functionalization): Palladium-catalyzed cross-coupling of the remaining C6-chloride. This typically requires phosphine ligands (e.g., XPhos, SPhos) and elevated temperatures (100°C+).
Experimental Protocols
A. Synthesis of the Core: 4,6-Dichloro-7-azaindole
Note: While commercially available, de novo synthesis ensures supply chain independence.
Protocol:
-
Precursor: Start with 4,6-dihydroxypyrimidine .
-
Chlorination: Treat with POCl3 to generate 4,6-dichloropyrimidine.
-
Alkylation: React with allyl bromide/NaH to get 5-allyl-4,6-dichloropyrimidine.
-
Ozonolysis/Cyclization: Oxidative cleavage of the allyl group (O3, then DMS) followed by acid-catalyzed cyclization with ammonia/ammonium acetate yields 4,6-dichloro-7-azaindole .
B. Regioselective C4-Amination (SNAr)
Target: Introduction of the Hinge-Binding/Solubilizing Element.
-
Reagents: 4,6-Dichloro-7-azaindole (1.0 equiv), Primary Amine (1.2 equiv), DIPEA (2.0 equiv).
-
Solvent: n-Butanol or NMP (N-Methyl-2-pyrrolidone).
-
Conditions: Heat at 120°C in a sealed tube for 12-16 hours.
-
Workup: Cool to RT. Pour into water. The C4-substituted product often precipitates. Filter and wash with cold ether.
-
Validation: 1H NMR will show a shift in the C3-H proton and loss of symmetry compared to the starting material. NOE (Nuclear Overhauser Effect) studies between the new amine NH and C3-H confirm C4 regioselectivity.
C. Regioselective C6-Arylation (Suzuki-Miyaura)
Target: Introduction of the Selectivity/Potency Element.
-
Reagents: C4-substituted-6-chloro-7-azaindole (1.0 equiv), Aryl Boronic Acid (1.5 equiv), K2CO3 (3.0 equiv).
-
Catalyst: Pd(dppf)Cl2 (5 mol%) or Pd2(dba)3/XPhos (for difficult substrates).
-
Solvent: 1,4-Dioxane/Water (4:1 ratio).
-
Conditions: Degas with Argon. Microwave irradiation at 130°C for 30-60 minutes.
-
Purification: Silica gel chromatography (MeOH/DCM gradient).
Part 3: Visualization & Formatting
Synthetic Pathway Diagram[2][3]
The following Graphviz diagram illustrates the logical flow of the synthesis, highlighting the bifurcation of reactivity.
Caption: Sequential functionalization strategy leveraging the differential electrophilicity of C4 and C6 positions.
Data Summary: Reactivity & Conditions
| Reaction Step | Target Position | Mechanism | Preferred Reagents | Key Insight |
| 1. Functionalization | C4 | SNAr | Primary Amines, NaH/ROH | C4 is the "soft" electrophile; reacts first under thermal conditions. |
| 2. Functionalization | C6 | Cross-Coupling | Boronic Acids, Stannanes | Requires Pd-catalysis; C6-Cl bond is stable to standard SNAr conditions used in Step 1. |
| 3. Optimization | N1 | Protection/Deprotection | SEM-Cl, Tosyl-Cl | N1-H is acidic (pKa ~13). Protection often improves yield of C6 couplings by preventing catalyst poisoning. |
SAR Decision Matrix (Graphviz)
Caption: Structure-Activity Relationship (SAR) decision tree for optimizing kinase selectivity and physicochemical properties.
References
-
Regioselective Functionalization of 7-Azaindole:Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metal
-
Synthesis of 4,6-Dichloro-7-azaindole Precursors:Preparation method of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and rel
-
Source:
-
-
Kinase Inhibitor Design with 7-Azaindole:7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
-
Source:
-
-
Suzuki Coupling Regioselectivity:Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling.
-
Source:
-
-
SNAr Reactivity in Dichloropyrimidines/Azaindoles:Regioselective Nucleophilic Aromatic Substitution... Insights into 4-Aminoquinazoline Synthesis (Analogous Reactivity).
-
Source:
-
Sources
6-Chloro-4-methoxy-7-azaindole molecular weight and formula
This guide details the physicochemical properties, synthetic methodology, and therapeutic utility of 6-Chloro-4-methoxy-7-azaindole , a critical scaffold in the design of type I and type II kinase inhibitors.[1]
Executive Summary
6-Chloro-4-methoxy-7-azaindole (IUPAC: 6-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine) is a functionalized heteroaromatic pharmacophore used extensively in medicinal chemistry.[1] As a derivative of the 7-azaindole (pyrrolo[2,3-b]pyridine) privileged structure, it serves as a bioisostere for purine and indole rings.[2]
This specific substitution pattern—a chlorine atom at the C6 position and a methoxy group at the C4 position—provides unique vectors for structure-activity relationship (SAR) exploration.[1] The C4-methoxy group often occupies the solvent-exposed region or specific hydrophobic pockets in kinase ATP-binding sites, while the C6-chlorine serves as a versatile handle for further cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to elaborate selectivity elements.[1]
Physicochemical Profile
The following data characterizes the core molecular identity of the compound.
Molecular Identity Table
| Property | Value | Notes |
| Common Name | 6-Chloro-4-methoxy-7-azaindole | |
| IUPAC Name | 6-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine | Standard nomenclature |
| CAS Number | 1427502-69-9 | Primary identifier [1] |
| Molecular Formula | C₈H₇ClN₂O | |
| Molecular Weight | 182.61 g/mol | Average mass |
| Exact Mass | 182.0247 | Monoisotopic ( |
| Smiles | COc1cc(Cl)nc2[nH]ccc12 | |
| Appearance | Off-white to pale yellow solid | Typical for halo-azaindoles |
Calculated Properties
-
LogP (Predicted): ~2.3 – 2.6 (Indicates moderate lipophilicity, suitable for cell permeability).
-
pKa (Predicted): ~11.5 (Pyrrole NH), ~4.5 (Pyridine N). The electron-withdrawing chlorine at C6 reduces the basicity of the pyridine nitrogen compared to the unsubstituted parent.[1]
-
H-Bond Donors: 1 (Pyrrole NH).[1]
-
H-Bond Acceptors: 3 (Pyridine N, Methoxy O, Pyrrole N).
Synthetic Methodology
The synthesis of 6-Chloro-4-methoxy-7-azaindole is typically achieved via Regioselective Nucleophilic Aromatic Substitution (S_NAr) starting from the commercially available precursor 4,6-dichloro-7-azaindole.[1]
Protocol: Methoxylation of 4,6-Dichloro-7-azaindole[1]
Rationale: The 4-position of the 7-azaindole core is electronically activated for nucleophilic attack due to its para-like relationship with the pyridine nitrogen (N7).[1] While the 6-position is ortho-like, the 4-position is generally more susceptible to alkoxide substitution under controlled conditions, allowing for the isolation of the 4-methoxy-6-chloro isomer [2].[1]
Step-by-Step Workflow:
-
Reagents:
-
Procedure:
-
Dissolution: Dissolve 4,6-dichloro-7-azaindole (1.0 eq) in anhydrous methanol in a pressure vessel or round-bottom flask.
-
Addition: Add Sodium Methoxide (3.0 eq) slowly at room temperature.
-
Reaction: Heat the mixture to reflux (65–80 °C) for 12–16 hours. Monitor via LC-MS for the consumption of starting material (M+H 187) and formation of product (M+H 183).
-
Quench: Cool to room temperature. Pour the mixture into ice-water.
-
Isolation: The product often precipitates. Filter the solid.[4] If no precipitate forms, neutralize with dilute HCl to pH ~7 and extract with Ethyl Acetate.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).[1]
-
-
Self-Validating Checkpoints:
-
Regioselectivity Check: The 4-methoxy isomer (Product) typically elutes differently than the bis-methoxy impurity (over-reaction).[1]
-
Proton NMR: Look for the disappearance of the C4-H signal (if starting from 6-chloro) or the shift of the C5-H signal.[1] In 4,6-dichloro precursor, there is only C3-H, C2-H, and C5-H. In the product, the C5-H singlet will remain but shift upfield due to the electron-donating methoxy group.[1]
-
Visualization: Synthetic Pathway
The following diagram illustrates the transformation and the logic of the S_NAr mechanism.
Figure 1: Synthetic route via regioselective S_NAr. The C4 position is preferentially substituted by the methoxide anion.[1]
Structural Characterization
To validate the identity of synthesized or purchased material, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)[1][5][6]
-
¹H NMR (DMSO-d₆, 400 MHz):
Mass Spectrometry (LC-MS)[1]
-
Ionization: ESI+ (Electrospray Ionization).[1]
-
Parent Ion: [M+H]⁺ = 183.02.[1]
-
Isotope Pattern: A distinct 3:1 ratio for peaks at m/z 183 and 185, characteristic of a mono-chlorinated compound (
Cl vs Cl).
Therapeutic Utility & SAR Logic
This scaffold is highly valued in kinase inhibitor discovery (e.g., JAK, TRK, FGFR inhibitors) due to its ability to mimic the adenine ring of ATP [3].
Pharmacophore Mapping
-
Hinge Binding: The N1 (donor) and N7 (acceptor) motif forms a bidentate hydrogen bond with the kinase hinge region (e.g., Glu/Leu backbone residues).
-
Solvent Front/Gatekeeper: The 4-Methoxy group projects towards the solvent front or interacts with the gatekeeper residue, modulating selectivity and solubility.
-
Selectivity Vector: The 6-Chloro substituent is a "exit vector."[1] It is rarely the final functionality; rather, it is used as a handle for Suzuki couplings to attach aryl/heteroaryl groups that extend into the ribose pocket or allosteric sites.
Visualization: Pharmacophore Logic
Figure 2: Pharmacophore mapping of the 6-chloro-4-methoxy-7-azaindole scaffold in the context of kinase ATP-pocket binding.
Handling and Safety
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from moisture.
-
Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.
References
-
ChemicalBook & CAS Registry. 6-Chloro-4-methoxy-7-azaindole CAS 1427502-69-9 Entry.[1]
-
National Institutes of Health (NIH) - PubChem. 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine (Precursor Data).[1][1]
-
Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Current Medicinal Chemistry, 2011. (Contextual grounding for 7-azaindole scaffolds).
Sources
- 1. 6-CHLORO-5-AZAINDOLE(74976-31-1) 1H NMR spectrum [chemicalbook.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine | C7H4Cl2N2 | CID 24729594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine | C7H4Cl2N2 | CID 24729594 - PubChem [pubchem.ncbi.nlm.nih.gov]
Isomeric Precision: 4-Methoxy-6-Chloro vs. 6-Methoxy-4-Chloro-7-Azaindole
Executive Summary
In the optimization of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffolds—privileged structures in kinase inhibitor discovery—the precise placement of substituents dictates not only potency but also synthetic accessibility and metabolic fate.[1][2]
This guide analyzes the critical divergence between 4-methoxy-6-chloro-7-azaindole (Isomer A) and 6-methoxy-4-chloro-7-azaindole (Isomer B) .[1][2] While structurally similar, their electronic vectors are distinct.[1][2] Isomer A is the kinetic product of nucleophilic aromatic substitution (
Structural & Electronic Analysis
Electronic Density and pKa
The 7-azaindole core is defined by the interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring.[1]
| Feature | 4-Methoxy-6-Chloro (Isomer A) | 6-Methoxy-4-Chloro (Isomer B) |
| Higher. The C4-methoxy group is para to | Lower. The C6-methoxy is ortho to | |
| Dipole Vector | Directed away from the pyrrole NH, enhancing solubility in polar aprotic solvents.[1][2] | Directed somewhat parallel to the C-Cl bond, creating a distinct lipophilic face.[1] |
| NMR Signature ( | C5-H appears as a singlet (or doublet with small coupling) typically upfield due to shielding by the adjacent C4-OMe.[1][2] | C5-H appears downfield relative to Isomer A, as it is flanked by a withdrawing Cl at C4 and OMe at C6.[1] |
NMR Chemical Shift Diagnostics[1][2]
-
Isomer A (4-OMe): The methoxy group at C4 shields the C5 proton significantly.[1][2] Expect the C5-H signal around
6.3–6.5 ppm.[1] -
Isomer B (6-OMe): The chlorine at C4 deshields the C5 proton.[1][2] Expect the C5-H signal around
6.6–6.8 ppm.[1]
Synthetic Accessibility & Regiocontrol[1][2]
The synthesis of these isomers is governed by the "C4-First" rule of nucleophilic aromatic substitution in 7-azaindoles.[1]
The C4-Selectivity Principle
In 4,6-dichloro-7-azaindole, the C4 position is significantly more electrophilic than C6.[1][2]
-
Mechanism: The C4 position is para to the pyridine nitrogen (
).[1][2] Attack here leads to a Meisenheimer complex stabilized by the atom without disrupting the pyrrole aromaticity as severely as C6 attack. -
Outcome: Treatment of 4,6-dichloro-7-azaindole with sodium methoxide (NaOMe) yields 4-methoxy-6-chloro-7-azaindole almost exclusively.[1][2]
Synthesis Pathways
To access Isomer B (6-OMe) , one cannot simply reverse the addition order.[1][2] It requires a de novo ring construction or protection-group engineering.[1][2]
Figure 1: Divergent synthetic pathways. Direct nucleophilic attack favors the 4-position, necessitating alternative routes for 6-functionalized analogs.
Reactivity Profile: Cross-Coupling
Once synthesized, the remaining chlorine atom (at C6 for Isomer A, or C4 for Isomer B) serves as a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).[1][2]
| Reaction | Isomer A (4-OMe, 6-Cl) | Isomer B (6-OMe, 4-Cl) |
| Suzuki Coupling | Challenging. The C6-Cl is sterically crowded by the | Facile. The C4-Cl is electronically activated (para to |
| C-H Activation | C2-H activation is favored.[1][2] The C4-OMe group directs lithiation to C3 less effectively than a C4-Cl would.[1][2] | C2-H activation is favored.[1][2] The C4-Cl can serve as a handle for directed ortho-metalation (DoM) to C3 if N-protected.[1][2] |
Medicinal Chemistry Implications[1][2][3][4]
Kinase Hinge Binding
In the context of ATP-competitive kinase inhibitors, the 7-azaindole core typically binds to the hinge region via the
-
Isomer A (4-OMe): The methoxy group projects into the Solvent Front/Gatekeeper region.[1][2] This is ideal for improving solubility and exploring vectors that exit the ATP pocket.[1] However, bulky groups here can clash with the gatekeeper residue (e.g., T338 in c-Src).[1][2]
-
Isomer B (6-OMe): The methoxy group projects into the Ribose Pocket or towards the back of the cleft.[1] This is a sensitive area; small groups (OMe, F) are tolerated, but larger groups often cause steric clashes with the catalytic loop.[1][2]
Metabolic Stability[1][2][5]
-
Soft Spot: The electron-rich C2/C3 bond is the primary site of oxidative metabolism (forming the oxindole).[1][2]
-
Effect of Isomers:
-
4-Cl (Isomer B): Electron-withdrawing Cl at C4 deactivates the pyrrole ring, potentially increasing metabolic stability against oxidation compared to the 4-OMe analog.[1][2]
-
4-OMe (Isomer A): Electron-donating OMe at C4 activates the ring, making it more susceptible to metabolic oxidation at C2/C3.[1][2]
-
Experimental Protocols
Protocol 1: Regioselective Synthesis of 4-Methoxy-6-Chloro-7-Azaindole
Target: Accessing Isomer A via SNAr.[1][2]
Reagents:
-
Solvent: Anhydrous Methanol (0.5 M concentration)
Procedure:
-
Charge: To a dried round-bottom flask equipped with a reflux condenser, add 4,6-dichloro-7-azaindole and anhydrous methanol.
-
Activation: Add NaOMe solution dropwise at room temperature under
. -
Reaction: Heat the mixture to reflux (
) for 12–16 hours. Monitor by LCMS.[1][4] The starting material ( ) should convert to the mono-methoxy product ( ).[1][2] -
Workup: Cool to RT. Quench with water (equal volume). The product often precipitates.[1] If not, concentrate methanol in vacuo and extract with EtOAc.[1][2]
-
Purification: Recrystallize from MeOH/Water or flash chromatography (0-50% EtOAc/Hexanes).
-
Validation:
NMR should show a singlet at ppm (OMe) and a singlet at ppm (C5-H).[1][2]
Protocol 2: Differentiation via 2D NMR (HMBC)
To definitively confirm the isomer identity without a crystal structure:
-
Isomer A (4-OMe): The OMe protons will show a correlation to C4 .[1][2] C4 will also show a correlation to C3-H (the proton on the pyrrole ring).[1][2]
-
Isomer B (6-OMe): The OMe protons will show a correlation to C6 .[1][2] C6 will NOT show a correlation to C3-H (too far, 4-bond coupling is weak/absent).[1][2]
References
-
Regioselectivity in SNAr of Azaindoles
-
Medicinal Chemistry of 7-Azaindoles
-
Synthesis of 6-Substituted Azaindoles
Sources
- 1. PubChemLite - 4,6-dichloro-1h-pyrrolo[2,3-b]pyridine (C7H4Cl2N2) [pubchemlite.lcsb.uni.lu]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine | C7H4Cl2N2 | CID 24729594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Beyond the Hinge: Strategic Bioisosterism of the 7-Azaindole Scaffold
Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents a "privileged structure" in modern medicinal chemistry, particularly within kinase inhibitor discovery.[1] Its structural homology to adenine allows it to anchor effectively to the ATP-binding hinge region of kinases via a bidentate hydrogen-bonding motif. However, the clinical utility of 7-azaindole derivatives is frequently compromised by a specific metabolic liability: oxidation at the C2 position mediated by cytosolic Aldehyde Oxidase (AO).
This guide provides a technical analysis of 7-azaindole bioisosteres, focusing on the structural rationale for scaffold hopping to mitigate AO liabilities while maintaining hinge-binding affinity. We present comparative physicochemical data, detailed synthetic pathways, and self-validating screening protocols for researchers navigating this chemical space.
The 7-Azaindole Paradigm: Adenine Mimicry
The utility of 7-azaindole stems from its ability to mimic the purine core of ATP. In the hinge region of a kinase, the N1 (pyrrole nitrogen) acts as a hydrogen bond donor, while the N7 (pyridine nitrogen) acts as a hydrogen bond acceptor. This Donor-Acceptor (D-A) motif is complementary to the backbone carbonyl and amide nitrogen of the kinase hinge residues (typically the "gatekeeper" + 1 or + 2 residues).
Structural Homology
Unlike the indole scaffold, which lacks the N7 acceptor, 7-azaindole possesses an intrinsic basicity (pKa ~4.6) that improves aqueous solubility and lipophilic efficiency (LipE).
Figure 1: Hinge Binding Mode of 7-Azaindole vs. Adenine
The Metabolic Liability: Aldehyde Oxidase (AO)
The primary failure mode for 7-azaindole leads is Aldehyde Oxidase (AO) mediated metabolism.[2][3] Unlike Cytochrome P450 (CYP) enzymes, AO is a cytosolic molybdenum-containing enzyme that performs a nucleophilic attack on electron-deficient heterocycles.
Mechanism of Failure
The pyridine ring of 7-azaindole is electron-deficient, making the C2 position highly susceptible to nucleophilic attack by the AO molybdenum cofactor (Moco-OH). This results in the formation of 2-oxo-7-azaindole (a lactam), which often loses potency due to the disruption of the aromatic system or steric clashes within the binding pocket.
-
Clinical Impact: AO expression varies wildly between species (High in Humans/Monkeys; Low/Absent in Dogs/Rats).[2] This leads to under-prediction of clearance during preclinical PK studies if only standard species (Rat/Dog) are used.
Figure 2: Aldehyde Oxidase Metabolic Pathway
Strategic Bioisosterism: Scaffold Hopping
To mitigate AO liability while retaining kinase affinity, three primary bioisosteric strategies are employed.
Strategy A: The "Atom Shift" (Indazole)
Moving the nitrogen from position 7 to position 2 creates the Indazole scaffold.
-
Rationale: Indazoles lack the electron-deficient pyridine ring, rendering them immune to AO oxidation at the equivalent carbon.
-
Trade-off: The H-bond acceptor at N7 is lost. However, N2 of indazole can serve as an acceptor if the tautomeric state is controlled, or if the binding pocket allows for a "water-bridge" interaction.
-
Case Study: Vemurafenib (7-azaindole) vs. Axitinib (Indazole).
Strategy B: The "Core Fusion" (Pyrrolo[2,3-d]pyrimidine)
Replacing the C5 carbon with a nitrogen atom yields the 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine).
-
Rationale: This restores the "adenine-like" electronics but alters the electron density at C2. While still potentially susceptible to AO, the additional nitrogen at C5 often changes the dipole moment and metabolic soft spots.
-
Application: JAK inhibitors (e.g., Tofacitinib, Ruxolitinib).
Strategy C: C2-Blocking
Retaining the 7-azaindole core but introducing steric bulk or electron-donating groups (e.g., -CH3, -NH2) at the C2 position.
-
Rationale: Sterically hinders the approach of the bulky AO molybdenum cofactor.
-
Risk: The C2 position often faces the solvent channel or the gatekeeper residue; modification here requires careful structure-based design (SBDD).
Physicochemical Comparison Table
| Property | 7-Azaindole | Indazole | Pyrrolo[2,3-d]pyrimidine | Indole |
| H-Bond Motif | Donor (N1) / Acceptor (N7) | Donor (N1) / Acceptor (N2) | Donor (N7) / Acceptor (N1, N3) | Donor (N1) only |
| pKa (Conj. Acid) | ~4.6 | ~1.3 | ~3.0 | -2.4 (Very weak base) |
| LogP (approx) | 1.6 | 1.8 | 0.9 | 2.1 |
| AO Liability | High (at C2) | Low/None | Moderate (at C2) | Low |
| Solubility | Moderate | Low | High | Low |
Technical Workflows
Computational Evaluation (Interaction Energy)
Before synthesis, evaluate the bioisostere using Free Energy Perturbation (FEP) or Quantum Mechanics (QM) polarized ligand docking.
-
Objective: Confirm that the change in N-position (e.g., to Indazole) does not destabilize the hinge interaction energy > 1.5 kcal/mol.
-
Tool: Schrödinger Jaguar or Gaussian for electrostatic potential (ESP) mapping to predict AO susceptibility (high positive potential at C2 correlates with AO metabolism).
Synthetic Protocol: Modular Access to 7-Azaindoles
A robust, scalable route to functionalized 7-azaindoles is the Bartoli Indole Synthesis or the modern Palladium-Catalyzed Cyclization . Below is a protocol for a C3-functionalized 7-azaindole (common kinase inhibitor motif).
Protocol: C3-Arylation of 7-Azaindole via Suzuki-Miyaura Coupling
-
Iodination:
-
Dissolve 7-azaindole (1.0 eq) in DMF.
-
Add KOH (1.1 eq) followed by Iodine (1.05 eq). Stir at RT for 1 h.
-
Mechanism:[4] Electrophilic aromatic substitution at the most electron-rich C3 position.
-
Workup: Quench with aq. Na2S2O3, precipitate with water. Yields 3-iodo-7-azaindole.
-
-
Protection (Critical Step):
-
N1-protection is required to prevent catalyst poisoning. Use SEM-Cl or Tosyl-Cl.
-
React 3-iodo-7-azaindole with NaH (1.2 eq) in THF (0°C), then add SEM-Cl (1.1 eq).
-
-
Cross-Coupling:
-
Combine N-SEM-3-iodo-7-azaindole (1.0 eq), Aryl-Boronic Acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq) in Dioxane/Water (4:1).
-
Degas with Argon. Heat to 90°C for 4 h.
-
-
Deprotection:
-
Treat with TFA (for SEM) or TBAF/en (ethylenediamine) to remove the protecting group and yield the final scaffold.
-
Biological Validation: The "Human Cytosol" Assay
Standard microsomal stability assays (HLM) miss AO activity because AO is cytosolic. You must use the following protocol to validate AO stability.
Protocol: S9/Cytosol Stability Assay
-
System: Pooled Human Liver Cytosol (HLC) or S9 fraction (contains both microsomes and cytosol).
-
Cofactor: No NADPH required for AO (it uses molecular oxygen/water), but adding Hydralazine (specific AO inhibitor) in a control arm is mandatory to confirm AO involvement.
-
Procedure:
-
Incubate test compound (1 µM) in HLC at 37°C.
-
Arm A: HLC only.
-
Arm B: HLC + Hydralazine (25 µM).
-
Sampling: 0, 15, 30, 60 min. Quench with Acetonitrile.
-
-
Analysis: LC-MS/MS.
-
Interpretation: If clearance in Arm A is high and Arm B is stable, the compound is an AO substrate. Stop and Scaffold Hop.
References
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Source:[1][5] Chemical and Pharmaceutical Bulletin (2018).[1][5] URL:[Link]
-
Aldehyde Oxidase in Drug Development: Challenges and Strategies. Source: Journal of Medicinal Chemistry (2017).[6] URL:[Link]
-
Scaffold Hopping from Indoles to Indazoles: Discovery of Dual MCL-1/BCL-2 Inhibitors. Source: RSC Medicinal Chemistry (2020). URL:[Link]
-
Discovery of JNJ-63623872: Influenza PB2 Inhibitor and 7-Azaindole to Azaindazole Hop. Source: ACS Medicinal Chemistry Letters (2017).[6] URL:[Link]
-
Aldehyde Oxidase Mediated Drug Metabolism: An Underpredicted Obstacle. Source: Drug Metabolism and Disposition (2022). URL:[Link]
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Sourcing and Validation of 6-Chloro-4-methoxy-7-azaindole
Executive Summary
The scaffold 6-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine (often referred to as 6-Chloro-4-methoxy-7-azaindole) is a high-value pharmacophore in kinase inhibitor development. Its structural utility lies in the 4-methoxy group acting as a hydrogen bond acceptor in the ATP-binding pocket, while the 6-chloro handle allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.
However, the commercial supply chain for this intermediate is fraught with regioisomeric ambiguity . The synthesis typically involves nucleophilic aromatic substitution (
This guide provides a technical framework for sourcing this intermediate, moving beyond simple catalog searching to a synthesis-driven validation protocol.
Chemical Context & Synthesis-Driven Risk Assessment
To select a supplier, you must understand how they manufacture the compound. The impurity profile is a fingerprint of the synthesis route.
The Dominant Synthesis Route (and its Flaws)
The most scalable industrial route starts with 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine . Treatment with sodium methoxide (NaOMe) yields the product.
-
Mechanism:
displacement. -
Selectivity: The C4 position is more electrophilic than C6 due to the para-relationship with the pyridine nitrogen (N7).
-
The Risk: While C4 is favored, C6 displacement does occur, especially at higher temperatures or with excess methoxide, leading to the 4-chloro-6-methoxy isomer or the 4,6-dimethoxy over-reaction product.
Visualization: Synthesis & Impurity Flow
The following diagram illustrates the critical control points where supplier quality often fails.
Figure 1: Reaction pathway analysis showing the origin of critical regioisomeric impurities.
Supplier Landscape & Tiering Strategy
Do not rely solely on aggregators like MolPort or ChemicalBook. Use a tiered approach to categorize suppliers based on their technical capability to separate these isomers.
Tier 1: Primary Manufacturers (CROs)
These companies perform the synthesis in-house and can provide batch records.
-
WuXi AppTec / WuXi Sta: Global leader in azaindole chemistry. High reliability for kilogram-scale GMP batches.
-
Pharmablock: Specializes in difficult building blocks; known for rigorous separation of regioisomers.
-
Enamine: Holds massive stock of building blocks; excellent for rapid R&D quantities (mg to g).
Tier 2: Specialized Catalog Vendors
These vendors stock validated batches but may not synthesize on demand.
-
Combi-Blocks: Based in San Diego. consistently high fidelity in NMR data for azaindoles.
-
Astatech: Strong presence in heterocyclic building blocks.
Tier 3: Aggregators (High Risk)
-
ChemicalBook / MolPort: These are databases, not suppliers. Listing a compound here does not guarantee stock or purity. Risk: You may receive a batch from a "shadow lab" where the regioisomer ratio is 80:20 rather than >99:1.
The Self-Validating Procurement Protocol
As a scientist, you must treat the incoming shipment as a "suspect" sample until proven innocent. Standard LCMS is insufficient because the regioisomers have identical masses and similar retention times.
Step 1: The "NOE" Check (Mandatory)
You cannot distinguish the 4-OMe and 6-OMe isomers easily by 1D proton NMR alone without a reference standard. You must run a 1D NOE (Nuclear Overhauser Effect) or 2D NOESY experiment.
-
Protocol: Irradiate the Methoxyl (-OCH3) signal (~4.0 ppm).
-
Target Response:
-
Correct Product (4-OMe): You should see an NOE enhancement of the C5-H proton (the doublet on the pyrrole ring) and potentially the C3-H .
-
Incorrect Isomer (6-OMe): The methoxy is at C6. Irradiating it will not show enhancement at C5-H or C3-H due to distance.
-
Step 2: 13C-NMR Chemical Shift Analysis
If NOE is unavailable, Carbon-13 NMR provides a secondary check.
-
C4-OMe: The carbon attached to the methoxy (C4) is more shielded than C6 would be in the isomer, but the most distinct difference is the coupling pattern if running non-decoupled experiments.
Data Summary Table: Incoming QC Specifications
| Parameter | Acceptance Criterion | Method | Technical Rationale |
| Purity (HPLC) | > 98.0% (AUC) | Reverse Phase C18 | Eliminates bis-methoxy impurity. |
| Regio-Purity | > 99:1 | 1H-NMR (NOE) | CRITICAL: Mass spec cannot distinguish isomers. |
| Appearance | Off-white / Pale Yellow | Visual | Dark brown indicates oxidation of the azaindole nitrogen. |
| Residual Solvents | < 5000 ppm (MeOH) | GC-Headspace | MeOH is the reaction solvent; difficult to remove from the lattice. |
Supplier Vetting Workflow
Use this logic flow to determine if a supplier is technically competent before placing a PO.
Figure 2: Decision logic for vetting suppliers of regio-complex intermediates.
References
-
Synthesis & Regioselectivity: Schirok, H. (2006). "Synthesis of 1,3- and 1,3,6-Substituted 7-Azaindoles." Journal of Organic Chemistry. Link
-
Structural Validation: Combi-Blocks Product Data: 6-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine. Accessed Oct 2023. Link
-
Kinase Scaffold Utility: Zhang, L., et al. (2018). "Discovery of 7-Azaindoles as Potent, Selective JAK Inhibitors." ACS Medicinal Chemistry Letters. Link
-
Supplier Verification: Enamine Building Blocks Database. Link
Methodological & Application
Application Note: Regioselective Functionalization of 4,6-Dichloro-7-azaindole
Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor discovery (e.g., Janus kinase inhibitors). The 4,6-dichloro-7-azaindole derivative presents a unique regioselectivity challenge: it possesses two electrophilic sites (C4 and C6) and one nucleophilic site (N1).
This guide provides an authoritative workflow for the regioselective nucleophilic aromatic substitution (
-
Primary Reactivity: The C4-chloride is highly activated and undergoes
preferentially. -
Secondary Reactivity: The C6-chloride is significantly less reactive towards
and typically requires transition metal catalysis (Buchwald-Hartwig/Suzuki) for functionalization, particularly after C4 has been substituted.
Mechanistic Grounding & Regioselectivity
Electronic Bias (The "Why")
The regioselectivity in 4,6-dichloro-7-azaindole is governed by the stability of the intermediate Meisenheimer complex.
-
C4-Position (Para-like): The C4 carbon is para to the pyridine nitrogen (N7). Nucleophilic attack at C4 generates a negative charge that can be delocalized onto the electronegative N7 atom. This resonance stabilization lowers the activation energy, making C4 the kinetic site of substitution.
-
C6-Position (Ortho-like): While C6 is ortho to N7 and theoretically activated, the inductive withdrawal is weaker than the resonance stabilization available at C4. Furthermore, once a nucleophile (electron donor) is installed at C4, the ring becomes electron-rich, effectively deactivating C6 towards further
attack.
Decision Pathway
The following logic map illustrates the standard workflow for functionalizing this scaffold.
Figure 1: Decision tree for the functionalization of 4,6-dichloro-7-azaindole. Note that direct C6 substitution (Route 3) is generally not accessible via standard
Experimental Protocols
Protocol A: C4-Selective with Amines
Objective: Selective displacement of the C4-chloride using a primary or secondary amine.
Reagents:
-
Substrate: 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Nucleophile: Amine (1.1 – 1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)
-
Solvent: n-Butanol (for thermal) or NMP (for microwave)
Step-by-Step Procedure:
-
Preparation: In a pressure vial (or round-bottom flask with reflux condenser), suspend 4,6-dichloro-7-azaindole (1.0 equiv) in n-Butanol (concentration ~0.2 M).
-
Note: n-Butanol is preferred over EtOH/MeOH for its higher boiling point (117°C), allowing for faster kinetics without a pressurized vessel.
-
-
Addition: Add the amine (1.1 equiv) and DIPEA (2.5 equiv).
-
Critical Check: If using an amine salt (e.g., hydrochloride), increase DIPEA to 3.5 equiv to ensure free base generation.
-
-
Reaction: Heat the mixture to 110–120°C for 12–24 hours.
-
Monitoring: Monitor via LC-MS. You will observe the consumption of Starting Material (M+H = 187/189) and formation of the Monosubstituted product.
-
Selectivity Check: 4-substituted product is the major peak. Bis-substitution (C4+C6) is rare under these conditions unless the amine is small and in large excess.
-
-
Workup:
-
Method A (Precipitation): Cool to room temperature. If the product is solid, add water (2x reaction volume) to precipitate the product. Filter, wash with water/cold ether, and dry.
-
Method B (Extraction): Concentrate n-butanol under reduced pressure. Dilute residue with EtOAc, wash with water and brine. Dry over
and concentrate.
-
-
Purification: Silica gel chromatography (Gradient: 0-10% MeOH in DCM).
Protocol B: Sequential Functionalization (C4 C6 Buchwald)
Objective: Accessing 4,6-diamino-substituted scaffolds. Since C6 is deactivated after Step 1,
Reagents:
-
Substrate: 4-amino-substituted-6-chloro-7-azaindole (from Protocol A)
-
Nucleophile: Second Amine (1.2 equiv)
-
Catalyst:
(5 mol%) or BrettPhos Pd G3/G4 -
Ligand: BrettPhos or XPhos (10 mol%)
-
Base:
(sodium tert-butoxide is often too harsh for the acidic N1-H) -
Solvent: 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Procedure:
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.
-
Loading: Add the C4-substituted substrate (1.0 equiv),
(2.0 equiv), and Pd-Catalyst/Ligand system.-
Pro-Tip: If the substrate has an unprotected N1-H, use 3.0 equiv of base, as the N1-H will be deprotonated first. Alternatively, protect N1 with a Tosyl or SEM group before this step to improve yield.
-
-
Solvent: Add degassed 1,4-Dioxane (0.1 M). Add the second amine.
-
Reaction: Seal and heat to 100°C for 4–16 hours.
-
Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify via reverse-phase HPLC or silica chromatography.
Critical Optimization Parameters
The Role of N1-Protection
While many
| Protecting Group (PG) | Electronic Effect | Recommendation |
| None (H) | Neutral/Acidic | Standard. Good for reactive amines. Can lead to side reactions with strong bases (NaH/Alkoxides). |
| Tosyl (Ts) / Benzenesulfonyl | Electron Withdrawing | Highly Recommended for sluggish nucleophiles. The EWG pulls density from the rings, making C4 and C6 significantly more electrophilic. |
| SEM / Boc | Mild EWG / Steric | Useful for solubility and preventing N1-alkylation during subsequent steps. |
Solvent & Base Selection Matrix
Use this table to select conditions based on your nucleophile type.
| Nucleophile Type | Recommended Solvent | Recommended Base | Temp (°C) | Notes |
| Aliphatic Amines | n-Butanol or NMP | DIPEA or | 100-120 | Standard condition. High yields. |
| Anilines (Weak Nu) | NMP or DMSO | 130-150 | Requires higher temp. Acid catalysis (HCl in EtOH) can also work.[5] | |
| Alkoxides (RO-) | THF or DMF | NaH or t-BuOK | 0-25 | Requires N1-Protection (e.g., Tosyl) to prevent N1-deprotonation which kills reactivity. |
Troubleshooting Guide
-
Problem: Reaction stalls at 50% conversion.
-
Solution: The HCl generated is protonating your amine nucleophile.[5] Ensure you have >2.5 equiv of DIPEA. If using a weak amine (aniline), switch to acid catalysis (1.0 equiv HCl in ethoxyethanol, 140°C microwave) to activate the pyridine ring via protonation of N7.
-
-
Problem: Regioselectivity is poor (Mixture of C4 and C6).
-
Solution: This is extremely rare for 4,6-dichloro-7-azaindole. Verify your starting material is not 4,5-dichloro. Lower the temperature to 80°C and extend time.
-
-
Problem: N1-Alkylation observed.
-
Solution: If using alkyl halides or strong bases, the N1 position is competing. Switch to a bulky base (
) or protect N1 with SEM/THP.
-
References
-
Regioselectivity in 7-Azaindoles
- Leroi, C. et al. Organic Process Research & Development2014, 18, 1702–1713. "Practical Synthesis of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine and Its Regioselective Substitution."
-
Mechanistic Insight & C4 Preference
- Schnürch, M. et al. Advanced Synthesis & Catalysis2010, 352, 2931.
-
Sequential C4/C6 Functionalization
- Fresneda, P. M. et al. Tetrahedron Letters2000, 41, 4777. "Synthesis of 4,6-functionalized 7-azaindoles."
-
Application in Kinase Inhibitors (JAK)
- Substance patents for Baricitinib and similar JAK inhibitors often detail the 4-chloro displacement.
Sources
Application Note: Selective Methoxylation of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
The 7-azaindole scaffold, chemically known as 1H-pyrrolo[2,3-b]pyridine, is a privileged heterocyclic motif in medicinal chemistry. Its structural resemblance to purine has made it a cornerstone in the development of a wide array of therapeutic agents, particularly kinase inhibitors for oncology.[1][2][3] The targeted functionalization of the 7-azaindole core is a critical step in the synthesis of numerous biologically active molecules. One such key intermediate is 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine, a precursor in the synthesis of advanced pharmaceutical ingredients, including the B-cell lymphoma 2 (Bcl-2) inhibitor Venetoclax (ABT-199).[4][5][6][7][8]
This application note provides a detailed protocol for the selective methoxylation of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine at the C6 position. We will delve into the mechanistic rationale behind the selective substitution, present a robust and reproducible experimental procedure, and offer insights into process control and safety considerations.
Mechanistic Rationale: Achieving Regioselectivity through Nucleophilic Aromatic Substitution (SNAr)
The conversion of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine to 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is achieved via a nucleophilic aromatic substitution (SNAr) reaction.[9][10][11][12] In this reaction, the methoxide ion (CH₃O⁻), a potent nucleophile, displaces a chloride ion on the electron-deficient pyridine ring.
The regioselectivity of this reaction, favoring substitution at the C6 position over the C4 position, is a crucial aspect of this synthesis. This selectivity is governed by the electronic properties of the 7-azaindole ring system. The pyridine nitrogen atom exerts a strong electron-withdrawing inductive effect, which deactivates the adjacent C6 position to a lesser extent than the more distant C4 position, making C6 more susceptible to nucleophilic attack. The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex, where the negative charge is delocalized across the aromatic system.[11] The stability of this intermediate dictates the reaction pathway, and in this case, the intermediate formed by attack at C6 is energetically more favorable.
While palladium-catalyzed cross-coupling reactions are also a powerful tool for C-O bond formation,[13][14][15][16] the SNAr approach offers a more direct and atom-economical route for this specific transformation, avoiding the need for expensive catalysts and ligands.
Experimental Workflow Diagram
Caption: A schematic overview of the methoxylation protocol.
Detailed Experimental Protocol
This protocol is designed for the selective synthesis of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Notes |
| 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine | 866539-38-8 | 187.02 | 1.0 | Starting material |
| Sodium methoxide (NaOMe) | 124-41-4 | 54.02 | 1.1 - 1.5 | Reagent, handle with care |
| Dimethyl sulfoxide (DMSO), anhydrous | 67-68-5 | 78.13 | 5-10 mL | Solvent, ensure dryness |
| Deionized Water | 7732-18-5 | 18.02 | As needed | For quenching |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | Extraction solvent |
| Brine (saturated NaCl solution) | N/A | N/A | As needed | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | 7757-82-6 | 142.04 | As needed | Drying agent |
| Silica Gel | 7631-86-9 | 60.08 | As needed | For column chromatography |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert gas (Nitrogen or Argon) supply
-
Standard laboratory glassware for work-up and purification
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) for reaction monitoring (recommended)
-
Nuclear Magnetic Resonance (NMR) spectrometer and Mass Spectrometer (MS) for product characterization
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine (1.0 mmol).
-
Add anhydrous dimethyl sulfoxide (DMSO) (5-10 mL) to dissolve the starting material.
-
Carefully add sodium methoxide (1.1 - 1.5 mmol). The reaction is exothermic, so addition should be portion-wise if conducted on a larger scale.
-
-
Reaction:
-
Heat the reaction mixture to 80-90 °C using a pre-heated oil bath or heating mantle.
-
Maintain the reaction at this temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Wash the combined organic layers with deionized water and then with brine to remove residual DMSO and salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine.
-
Characterize the final product by NMR (¹H and ¹³C) and Mass Spectrometry to confirm its identity and purity.
-
Safety Considerations
-
Sodium Methoxide: Sodium methoxide is a corrosive and flammable solid.[17][18][19][20][21] It reacts violently with water. Handle it in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure all glassware is dry.
-
Dimethyl Sulfoxide (DMSO): DMSO is a combustible liquid and can facilitate the absorption of other chemicals through the skin. Handle with care in a well-ventilated area.
-
General Precautions: Perform the reaction under an inert atmosphere to prevent moisture from quenching the sodium methoxide. Use appropriate heating controls to avoid overheating the reaction.
Conclusion
The selective methoxylation of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine is a critical transformation in the synthesis of valuable pharmaceutical intermediates. The provided SNAr protocol offers a reliable and efficient method to achieve this conversion with high regioselectivity. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedure and safety guidelines, researchers can successfully synthesize 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine for their drug discovery and development programs.
References
- Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google P
- CN104370905A - Synthesis of Bcl-2 inhibitor ABT-199 - Google P
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. (URL: [Link])
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. (URL: [Link])
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate. (URL: [Link])
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC. (URL: [Link])
-
Catalytic methoxylation of aryl halides using 13C- and 14C-labeled CO2 - RSC Publishing. (URL: [Link])
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC. (URL: [Link])
-
(PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation - ResearchGate. (URL: [Link])
-
nucleophilic aromatic substitutions - YouTube. (URL: [Link])
-
Solvent Molecules Play a Role in an SNAr Reaction - ChemRxiv. (URL: [Link])
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PubMed Central. (URL: [Link])
- WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google P
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])
-
The Azaindole Framework in the Design of Kinase Inhibitors - MDPI. (URL: [Link])
-
Solvent Molecules Play a Role in an SNAr Reaction - ResearchGate. (URL: [Link])
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (URL: [Link])
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity | ACS Omega. (URL: [Link])
-
Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. (URL: [Link])
-
The Science Behind ABT-199: A Deep Dive into BCL-2 Inhibition and Cancer Treatment. (URL: [Link])
-
Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides - ResearchGate. (URL: [Link])
-
Photoflow Sulfur Alkylation of Sulfenamides for Direct Access of S-Methyl Sulfoximines - American Chemical Society. (URL: [Link])
-
Material Safety Data Sheet - Sodium Methoxide, 30 wt% Solution in Methanol - Cole-Parmer. (URL: [Link])
-
Sodium methoxide - Wikipedia. (URL: [Link])
-
Lipase-triggered drug release from BCL2 inhibitor ABT-199-loaded nanoparticles to elevate anti-leukemic activity through enhanced drug targeting on the mitochondrial membrane | Request PDF - ResearchGate. (URL: [Link])
-
SAFETY DATA SHEET - Durham Tech. (URL: [Link])
-
16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])
-
ABT-199: A New Hope for Selective BCL-2 Inhibition - PMC. (URL: [Link])
-
Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry. (URL: [Link])
-
Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors - NIH. (URL: [Link])
-
Nucleophilic aromatic substitution - Wikipedia. (URL: [Link])
-
Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing). (URL: [Link])
-
Ibogaine - Wikipedia. (URL: [Link])
-
Concerted Nucleophilic Aromatic Substitutions - PMC. (URL: [Link])
Sources
- 1. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 2. researchgate.net [researchgate.net]
- 3. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 4. CN104370905A - Synthesis of Bcl-2 inhibitor ABT-199 - Google Patents [patents.google.com]
- 5. ABT-199 synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. ABT-199: A New Hope for Selective BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. chemicalbook.com [chemicalbook.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 20. Sodium methoxide - Wikipedia [en.wikipedia.org]
- 21. durhamtech.edu [durhamtech.edu]
Using Sodium methoxide (NaOMe) for 7-azaindole functionalization
Application Note: High-Fidelity Functionalization of 7-Azaindole Using Sodium Methoxide
Abstract
7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is a privileged scaffold in medicinal chemistry, serving as a bioisostere for indole and purine in kinase inhibitors (e.g., Vemurafenib).[1][2] Its unique electronic structure—characterized by an electron-rich pyrrole ring fused to an electron-deficient pyridine ring—presents distinct reactivity challenges. This guide details the application of Sodium Methoxide (NaOMe) in two distinct mechanistic pathways: Nucleophilic Aromatic Substitution (SNAr) for core functionalization and Base-Promoted N-Alkylation for side-chain attachment.
The Chemical Landscape: Reactivity & Regioselectivity
To utilize NaOMe effectively, one must understand the electronic "push-pull" nature of the 7-azaindole scaffold.
-
The Pyridine Influence (N7): The nitrogen at position 7 withdraws electron density from the ring system. This lowers the pKa of the N1-proton (making it more acidic than indole, pKa ~13.2 vs. 16.2) and activates the C4 and C6 positions toward nucleophilic attack.
-
The Dual Role of NaOMe:
-
As a Nucleophile (MeO⁻): Attacks electron-deficient carbons (C4/C6) occupied by leaving groups (Cl, F, Br).
-
As a Base: Deprotonates the N1-H to form an azaindolyl anion, enabling electrophilic attack at N1.
-
Decision Matrix: Selecting the Pathway
Figure 1: Decision tree for selecting the appropriate NaOMe-mediated pathway based on substrate substitution.
Protocol A: Nucleophilic Aromatic Substitution (SNAr)
Objective: Synthesis of 4-methoxy-7-azaindole from 4-chloro-7-azaindole. Mechanism: The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate.[3] The pyridine nitrogen (N7) is critical for stabilizing the negative charge in the intermediate.
Mechanistic Workflow
Figure 2: The SNAr mechanism. The electron-withdrawing N7 atom activates the C4 position, facilitating methoxide attack.
Experimental Procedure
Note: This protocol is optimized for gram-scale synthesis.
Materials:
-
4-Chloro-7-azaindole (1.0 eq)
-
Sodium Methoxide (NaOMe), 25-30% wt solution in MeOH or solid (3.0 - 5.0 eq)
-
Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)
-
Quenching: Ammonium Chloride (sat.[4] aq.)
Step-by-Step Protocol:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with nitrogen.
-
Dissolution: Add 4-chloro-7-azaindole (e.g., 1.52 g, 10 mmol) to the flask. Add anhydrous DMF (15 mL). Note: DMF is preferred over pure MeOH to achieve the higher temperatures required for aryl chlorides.
-
Reagent Addition: Add NaOMe (solid, 2.7 g, 50 mmol) or NaOMe solution. If using solution, strip excess MeOH via rotary evaporation before adding DMF if strictly high temps (>100°C) are needed, though often a mixed solvent system works in a sealed tube.
-
Reaction: Heat the mixture to 110–120°C for 8–12 hours.
-
Monitoring: Check via LC-MS. The starting material (M+H 153/155) should disappear, replaced by product (M+H 149).
-
-
Workup:
-
Cool to room temperature.
-
Concentrate DMF under reduced pressure (high vacuum).
-
Dilute residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from MeOH/Water or purify via flash column chromatography (Hexane/EtOAc gradient).
Expected Yield: 60–85% Key Insight: 4-Fluoro-7-azaindole reacts significantly faster and at lower temperatures (60-80°C) than the chloro-analog due to the higher electronegativity of fluorine stabilizing the transition state (Meisenheimer complex), despite fluorine being a poorer leaving group in SN1/SN2 reactions.
Protocol B: Base-Promoted N-Alkylation
Objective: Functionalization of the N1 position with an alkyl halide. Context: While NaH is often the standard for this, NaOMe provides a "softer," easier-to-handle alternative for simple alkylations where extreme anhydrous conditions are difficult to maintain.
Step-by-Step Protocol:
-
Dissolution: Dissolve 7-azaindole (1.0 eq) in DMF or MeOH.
-
Deprotonation: Add NaOMe (1.1 eq) at 0°C. Stir for 30 minutes.
-
Observation: The solution may turn slight yellow, indicating anion formation.
-
-
Alkylation: Add the alkyl halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 eq) dropwise.
-
Completion: Allow to warm to room temperature and stir for 2–4 hours.
-
Workup: Quench with water. If the product precipitates, filter it. If not, extract with DCM.
Comparison of Bases for N-Alkylation:
| Base | pKa (Conj.[1][5][6][7] Acid) | Pros | Cons |
| NaOMe | 15.5 (MeOH) | Easy handling, soluble in MeOH | Nucleophilic competition if substrate has LGs |
| NaH | 35 (H2) | Clean deprotonation, irreversible | Pyrophoric, requires strict anhydrous conditions |
| Cs₂CO₃ | 10.3 (HCO3-) | Mild, functional group tolerance | Slower reaction, heterogeneous |
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Incomplete Conversion (SNAr) | Temperature too low or LG too stable | Switch solvent to DMSO/DMF to access >100°C; Switch from Cl- to F- precursor. |
| Side Product: N-Methylation | Competition between N1 and C4 | Use a protecting group on N1 (e.g., SEM, Boc) before attempting SNAr, or ensure NaOMe is in large excess to favor the thermodynamic SNAr product. |
| Low Yield (Workup) | Product water solubility | 7-azaindoles can be amphoteric. Ensure pH is adjusted to ~9-10 during extraction to keep the pyridine neutral. |
Safety & Handling
-
Corrosivity: NaOMe is caustic and causes severe skin burns. Wear chemical-resistant gloves and eye protection.
-
Moisture Sensitivity: Commercial NaOMe powder is hygroscopic. Store in a desiccator. Hydrolysis produces NaOH and MeOH, altering stoichiometry.
References
-
Laha, J. K., et al. (2020). "Recent advances in the global ring functionalization of 7-azaindoles." Chemical Communications, 56, 2020. Link
- Song, J. J., et al. (2002). "Practical Synthesis of 7-Azaindole Derivatives." Journal of Organic Chemistry, 67(11).
-
Vertex Pharmaceuticals. (2012). "Preparation method for 4-substituted-7-azaindole." Patent CN102746295A. Link
-
Popowycz, F., et al. (2018). "The Azaindole Framework in the Design of Kinase Inhibitors." Pharmaceuticals, 11(4). Link
-
Adler, M., et al. (2014). "Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines." Molecules, 19. (Discusses pKa values and reactivity). Link
Sources
- 1. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. 4-IODO-7-AZAINDOLE synthesis - chemicalbook [chemicalbook.com]
- 5. biosynth.com [biosynth.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Optimized Suzuki-Miyaura Coupling Protocols for 6-Chloro-4-methoxy-7-azaindole
Executive Summary & Reactivity Profile
The 6-Chloro-4-methoxy-7-azaindole scaffold is a high-value pharmacophore in kinase inhibitor discovery (e.g., JAK, TRK, and MAPK pathways). While the 7-azaindole core mimics the purine base of ATP, the 4-methoxy group provides unique solubility properties and metabolic stability, and the 6-chloro position serves as a critical vector for extending structure-activity relationships (SAR).
Reactivity Challenges
-
Electronic Deactivation: The 4-methoxy group is an electron-donating group (EDG). Through resonance, it increases the electron density of the pyridine ring, rendering the C6-Cl bond less electrophilic compared to the unsubstituted 6-chloro-7-azaindole. Standard Pd-catalysts (e.g.,
) often fail to achieve full conversion. -
Catalyst Poisoning: The N7 nitrogen (pyridine-like) is a strong
-donor capable of binding to Palladium, potentially arresting the catalytic cycle. -
Protodeboronation: The electron-rich nature of many heteroaryl boronic acids used in these couplings makes them prone to hydrolysis before coupling occurs.
Strategic Solution
To overcome the deactivated C6-Cl bond, this protocol utilizes biaryl phosphine ligands (Buchwald Ligands) . Specifically, SPhos and XPhos provide the necessary electron richness to the Pd center to facilitate oxidative addition into the challenging C-Cl bond, while their steric bulk prevents N7-coordination and catalyst deactivation.
Optimized Experimental Conditions
Method A: The "Gold Standard" Protocol (High Robustness)
Recommended for initial screening and scale-up of valuable intermediates.
| Component | Reagent / Condition | Role & Rationale |
| Catalyst | XPhos Pd G2 (2–5 mol%) | Pre-formed precatalyst ensures rapid generation of active Pd(0). XPhos is exceptionally active for heteroaryl chlorides. |
| Ligand | Included in precatalyst | (Optional: Add 2 mol% free XPhos if reaction stalls). |
| Base | Anhydrous tribasic potassium phosphate buffers the reaction effectively and minimizes protodeboronation compared to carbonates. | |
| Solvent | 1,4-Dioxane / | The biphasic system dissolves inorganic bases and promotes the transmetalation step. |
| Temp | 80 °C – 100 °C | Sufficient energy to overcome the activation barrier of the C-Cl oxidative addition. |
Method B: The "Difficult Substrate" Protocol (SPhos System)
Use if Method A fails or if the boronic acid is sterically hindered.
-
Catalyst:
(5 mol%) + SPhos (10 mol%)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Base:
(2.0 equiv)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Solvent: Toluene / Ethanol /
(2:1:1) -
Temperature: 100 °C (Reflux)
-
Note: The inclusion of ethanol helps solubilize the boronic acid and facilitates the activation of the precatalyst system.
Step-by-Step Experimental Protocol
Preparation
Safety: Perform all steps in a fume hood. 6-Chloro-4-methoxy-7-azaindole may be an irritant. Glassware: Oven-dried microwave vial (0.5–5 mL) or round-bottom flask with a reflux condenser.
Execution (Method A focus)
-
Charge Solids: To the reaction vessel, add:
-
6-Chloro-4-methoxy-7-azaindole (1.0 equiv, e.g., 100 mg)
-
Boronic Acid/Pinacol Ester (1.3 equiv)
-
XPhos Pd G2 (0.03 equiv / 3 mol%)
- (3.0 equiv)
-
-
Degas: Seal the vessel with a septum. Evacuate under high vacuum and backfill with Nitrogen or Argon (
). Crucial: Oxygen scavenges the active Pd(0) species. -
Add Solvents: Syringe in degassed 1,4-Dioxane (concentration ~0.1 M) and degassed water (ratio 4:1).
-
Reaction:
-
Thermal: Place in a pre-heated oil bath at 90 °C for 4–12 hours.
-
Microwave: Heat at 110 °C for 30–60 minutes (monitor pressure).
-
-
Monitoring: Check by LC-MS. Look for the disappearance of the starting material (M+H of chloride) and formation of the product.[1]
-
Troubleshooting: If SM remains but boronic acid is consumed, add another 0.5 equiv of boronic acid.
-
Workup & Purification[1][2][3]
-
Quench: Cool to room temperature. Dilute with EtOAc and water.[2]
-
Scavenging: If the product is for biological testing, add SiliaMetS® Thiol or DMT scavenger resin (50 wt% relative to catalyst) and stir for 30 mins to remove residual Palladium.
-
Extraction: Separate layers. Extract aqueous layer with EtOAc (
). Wash combined organics with Brine, dry overngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> , and concentrate. -
Purification: Flash chromatography.[1][3]
-
Stationary Phase: Silica Gel.
-
Mobile Phase: DCM/MeOH (0–10% gradient) or Hexane/EtOAc.
-
Note: The 7-azaindole N-H is acidic; adding 1%
to the eluent can improve peak shape.
-
Mechanistic Visualization
The following diagram illustrates the catalytic cycle specific to this azaindole scaffold, highlighting the role of the bulky ligand in preventing catalyst death.
Figure 1: Catalytic cycle for the cross-coupling of 6-chloro-4-methoxy-7-azaindole. The bulky XPhos ligand facilitates the oxidative addition into the deactivated C-Cl bond and prevents coordination of the azaindole N7 nitrogen to the Palladium center.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Reaction (SM recovered) | Oxidative addition failure. | Switch to XPhos Pd G2 or Pd-PEPPSI-IPr . Increase Temp to 110 °C. Ensure system is oxygen-free. |
| Low Yield (Dehalogenation) | Hydride source present (often from alcohol solvents).[4] | Switch solvent to pure Dioxane or Toluene . Avoid Ethanol. |
| Protodeboronation | Boronic acid is unstable. | Use Boronic Ester (Pinacol) instead of acid. Switch base to mild |
| N-Arylation (Side Product) | Free N-H competing with C-Cl. | Protect N1 with SEM , Boc , or Tos group prior to coupling. Alternatively, use a weaker base ( |
References
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction.
/SPhos for the 6-chloro position. URL:[Link] -
Suzuki-Miyaura Cross-Coupling: Practical Guide. Source: Yoneda Labs. Context: General best practices for base and solvent selection in heteroaryl couplings. URL:[Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Source: Molecules (MDPI). Context: Comprehensive review of ligand choices for the azaindole scaffold. URL:[Link]
Sources
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. researchgate.net [researchgate.net]
- 4. Microwave Chemistry: Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines [organic-chemistry.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-chloro-4-methoxy-7-azaindole at the C6 Position
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the palladium-catalyzed Buchwald-Hartwig amination of 6-chloro-4-methoxy-7-azaindole at the C6 position. The 7-azaindole scaffold is a privileged structural motif in medicinal chemistry, and the ability to selectively introduce amino groups at the C6 position is crucial for the synthesis of a wide range of biologically active compounds. This application note details the underlying principles of the Buchwald-Hartwig amination, key experimental considerations for this specific substrate, a step-by-step protocol for the reaction, and strategies for optimization.
Introduction: The Significance of C6-aminated 4-methoxy-7-azaindoles
The 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) core is a bioisostere of indole and is found in numerous compounds with diverse pharmacological activities. The introduction of an amino substituent at the C6 position of the 4-methoxy-7-azaindole ring system opens up a vast chemical space for the development of novel therapeutics. Traditional methods for the formation of aryl C-N bonds, such as nucleophilic aromatic substitution (SNAr), often require harsh reaction conditions and are not always applicable to electron-rich heterocyclic systems. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the synthesis of arylamines under relatively mild conditions.[1] This guide focuses on the practical application of this reaction to the specific and important transformation of 6-chloro-4-methoxy-7-azaindole.
Mechanistic Overview and Key Considerations
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[1] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
Figure 2: General experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Preparation of the Reaction Vessel: To a dry Schlenk tube or microwave vial containing a magnetic stir bar, add 6-chloro-4-methoxy-7-azaindole (1.0 equiv), the palladium precatalyst (e.g., RuPhos Pd G3, 1-5 mol%), and the ligand (e.g., RuPhos, 1.5-7.5 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add the base (e.g., LiHMDS, 1.5-2.0 equiv). Then, add the anhydrous solvent (e.g., THF, to a concentration of 0.1-0.5 M). Finally, add the amine (1.1-1.5 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired 6-amino-4-methoxy-7-azaindole.
Data Presentation and Optimization Strategies
The following table provides a starting point for reaction optimization. It is recommended to screen these parameters to achieve the best possible yield and purity for a specific amine substrate.
Table 1: Recommended Starting Conditions and Optimization Parameters
| Parameter | Recommended Starting Condition | Optimization Range | Rationale for Optimization |
| Palladium Precatalyst | RuPhos Pd G3 (2 mol%) | 1-5 mol% | Lower catalyst loading is desirable for cost and sustainability. Higher loading may be needed for challenging substrates. |
| Ligand | RuPhos (3 mol%) | 1.5-7.5 mol% | The ligand-to-palladium ratio can influence catalyst activity and stability. |
| Base | LiHMDS (1.5 equiv) | 1.2-2.5 equiv | The amount of base can affect the rate of deprotonation and catalyst turnover. Excess base may lead to side reactions. |
| Solvent | THF | Dioxane, Toluene | Solvent choice can impact solubility and reaction rate. |
| Temperature | 100 °C | 80-120 °C | Higher temperatures can increase the reaction rate but may also lead to decomposition. |
| Concentration | 0.2 M | 0.1-1.0 M | Higher concentrations can accelerate the reaction but may also lead to solubility issues. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Inappropriate ligand or base | - Use a fresh batch of precatalyst.- Ensure all glassware is oven-dried and solvents are anhydrous.- Screen different ligands (e.g., XPhos, SPhos) and bases (e.g., NaOt-Bu, K3PO4). |
| Formation of side products | - Reaction temperature too high- Catalyst decomposition- Side reactions of the amine or azaindole | - Lower the reaction temperature.- Increase the ligand-to-palladium ratio.- Consider protecting the N-H of the azaindole if N-arylation is observed. |
| Difficulty in product isolation | - Emulsion during work-up- Product is highly polar | - Add brine to the aqueous layer to break up emulsions.- Use a more polar eluent system for chromatography or consider reverse-phase chromatography. |
Conclusion
The Buchwald-Hartwig amination is a robust and reliable method for the synthesis of C6-aminated 4-methoxy-7-azaindoles. By carefully selecting the catalyst, ligand, base, and solvent, high yields of the desired products can be achieved. This application note provides a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors. Further optimization based on the specific amine substrate will likely be necessary to achieve optimal results.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
ResearchGate. The Role of the Base in Buchwald-Hartwig Amination. [Link]
-
CatSci. A general approach to the optimisation of Buchwald-Hartwig aminations. [Link]
-
Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-catalyzed amination of unprotected halo-7-azaindoles. Organic letters, 12(20), 4438–4441. [Link]
-
YouTube. Condition Optimization for Buchwald-Hartwig Reactions. [Link]
-
The Royal Society of Chemistry. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. [Link]
-
ResearchGate. Optimization of the Buchwald-Hartwig reaction. [Link]
-
ResearchGate. Optimization for the Buchwald–Hartwig‐amination of 4aa. [Link]
-
ResearchGate. Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. [Link]
-
Beilstein Journals. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]
-
ResearchGate. Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. [Link]
-
ACS Publications. Efficient Pd-Catalyzed Amination of Heteroaryl Halides. [Link]
-
MIT Open Access Articles. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. [Link]
-
AWS. Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. [Link]
Sources
Troubleshooting & Optimization
Improving regioselectivity in 4,6-dichloro-7-azaindole methoxylation
This is Technical Support Ticket #SNAr-7AZ-001 . Status: Open Subject: Regioselectivity & Reactivity in 4,6-Dichloro-7-Azaindole Methoxylation Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The "4-Position" Rule
In the nucleophilic aromatic substitution (
However, a common "dead reaction" failure mode occurs due to the acidity of the pyrrole N-H. This guide details the mechanistic causality, the required N-protection, and the definitive characterization of the C4-methoxy product.
Module 1: The Diagnostic (Why is my reaction failing?)
Q: I added NaOMe to my starting material in MeOH, but I see no product after 24 hours. Why?
A: You are likely running the reaction on the unprotected substrate (N1-H).[1][2]
-
The Mechanism of Failure: 7-Azaindoles have an acidic pyrrole proton (
).[1][2] Sodium methoxide is a strong enough base to deprotonate this nitrogen first.[1] -
The Consequence: This forms the 7-azaindolyl anion .[1] The negative charge on the nitrogen donates electron density into the pyridine ring (via resonance), rendering the entire system electron-rich .[2]
-
The Result: The ring becomes deactivated toward nucleophilic attack (
).[2] The methoxide anion (nucleophile) is repelled by the electron-rich aromatic ring.[1]
Corrective Action: You must protect the N1 position with an electron-withdrawing or non-labile group (e.g., SEM, Tosyl, or even Methyl if acceptable) before attempting the methoxylation.[2]
Module 2: Regioselectivity (Why C4 vs. C6?)
Q: If I protect the Nitrogen, which chlorine is displaced?
A: The C4-chlorine is displaced preferentially to form 4-methoxy-6-chloro-1-protected-7-azaindole .[1]
Mechanistic Logic:
-
Electronic Activation: The pyridine nitrogen (N7) exerts an inductive (
) and mesomeric ( ) pull.[1][2] While both C4 and C6 are activated, the C4 position in 7-azaindoles behaves analogously to the C4 position in quinolines, which is kinetically more electrophilic than the C2/C6 position.[2] -
Transition State Stability: The Meisenheimer complex formed by attack at C4 allows negative charge delocalization onto the pyridine nitrogen (N7) without disrupting the steric environment of the pyrrole ring as significantly as C6 attack might (though both are electronically viable, C4 is kinetically faster).[2]
Visualization: Reactivity Landscape
Caption: Decision tree showing the critical necessity of N-protection and the dominance of the C4-reaction pathway.
Module 3: Experimental Protocol (Self-Validating)
Goal: Synthesis of 4-methoxy-6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
Reagents & Setup
| Component | Equiv. | Role | Note |
| Substrate (N-Protected) | 1.0 | Electrophile | Use Tosyl (Ts) or SEM protection.[1] |
| Sodium Methoxide | 1.1 - 1.2 | Nucleophile | 0.5M solution in MeOH is preferred for control.[1] |
| THF | Solvent | Co-solvent | Improves solubility of the protected substrate. |
| Temperature | 0°C to RT | Control | Heat promotes bis-substitution.[1] Keep it cool. |
Step-by-Step Procedure
-
Preparation: Dissolve 1.0 eq of N-protected-4,6-dichloro-7-azaindole in dry THF (concentration ~0.2 M).
-
Addition: Cool the solution to 0°C. Dropwise add 1.1 eq of NaOMe (solution in MeOH).
-
Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT).
-
Workup: Quench with saturated aqueous
. Extract with EtOAc.[1][2] -
Purification: Silica gel chromatography (Hexane/EtOAc). The 4-OMe product is typically more polar than the starting material but less polar than the bis-product.[1]
Module 4: Characterization (How to be sure?)
Q: How do I distinguish the 4-OMe product from the 6-OMe product using NMR?
A: Use NOE (Nuclear Overhauser Effect) spectroscopy.[1] This is the only definitive method without X-ray crystallography.
| Feature | 4-Methoxy Isomer (Major) | 6-Methoxy Isomer (Minor) |
| Key Interaction | NOE observed between the Methoxy protons ( | NO NOE between Methoxy protons and C3-H. |
| Secondary Interaction | NOE between Methoxy and C5-H (Pyridine H).[1] | NOE between Methoxy and C5-H (Pyridine H).[1][2] |
| Logic | The C4 position is spatially close to the C3 position on the pyrrole ring. The C6 position is distal to the pyrrole ring. |
Data Table: Expected Chemical Shifts (1H NMR, DMSO-d6) Note: Shifts are approximate and depend on the N-protecting group.
-
C5-H: Singlet around
6.8 - 7.0 ppm.[1] -
C3-H: Doublet around
6.6 ppm.[1] -
C2-H: Doublet around
7.8 ppm. -
OCH3: Singlet around
4.0 ppm.[1][2]
References
-
Regioselectivity in 7-Azaindole Functionaliz
-
Analogous Reactivity in Pyrimidines (
Rules)- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines
- Context: Validates the electronic rule that C4 (gamma to nitrogen) is the preferred site of attack in 2,4-dichloro systems, analogous to the 4,6-dichloro-7-azaindole system.
-
URL:[Link]
-
Synthesis of 4-substituted 7-azaindoles
Sources
Separating 4-methoxy and 6-methoxy 7-azaindole isomers by chromatography
The following guide serves as a Technical Support Center resource for the separation of 4-methoxy-7-azaindole and 6-methoxy-7-azaindole. It is designed for researchers requiring high-purity isolation of these regioisomers, which are critical scaffolds in kinase inhibitor development.
Ticket ID: AZ-ISO-SEP-001 Topic: Chromatographic Separation of 4-methoxy vs. 6-methoxy 7-azaindole Assigned Specialist: Senior Application Scientist Status: Resolved (Protocol Provided)
Executive Summary
Separating 4-methoxy-7-azaindole and 6-methoxy-7-azaindole is a classic "critical pair" challenge. Both isomers possess identical mass (
The Solution: You must exploit the electronic and steric differences around the N7-nitrogen.
-
6-methoxy isomer: The methoxy group is ortho to the pyridine nitrogen (N7), creating steric hindrance and altering the basicity of N7.
-
4-methoxy isomer: The methoxy group is para to N7, leaving the basic nitrogen accessible.
This guide provides a self-validating method development strategy using Phenyl-Hexyl phases (Pi-Pi interactions) and pH modulation to maximize these structural differences.
Module 1: Method Development Strategy
The "Selectivity First" Workflow
Do not start with a generic C18 gradient. Use the following decision matrix to select your stationary phase.
Recommended Conditions (Analytical & Prep)
| Parameter | HPLC (Reverse Phase) | SFC (Supercritical Fluid) |
| Primary Column | Biphenyl or Phenyl-Hexyl (e.g., Kinetex Biphenyl, XBridge Phenyl) | 2-Ethylpyridine (2-EP) or Diol |
| Mechanism | Hydrogen bonding with the basic N7 nitrogen. | |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10) | CO |
| Mobile Phase B | Methanol (Promotes | Methanol + 0.1% Ammonium Hydroxide |
| Gradient | 5% to 60% B over 10 min | 5% to 40% B over 5 min |
| Why this works? | High pH keeps N7 deprotonated. The 6-OMe hinders the N7 interaction with the phenyl phase, eluting earlier than the 4-OMe. | The 2-EP column interacts strongly with the accessible N7 of the 4-OMe isomer. The 6-OMe elutes first due to steric hindrance. |
Expert Insight: Methanol is preferred over Acetonitrile for Phenyl-based columns.[1] ACN's
-electrons can shield the stationary phase, dampening the selectivity gains you are trying to achieve [1, 2].
Module 2: Troubleshooting & FAQs
Q1: My peaks are tailing significantly. How do I fix this?
Diagnosis: Azaindoles are basic (pKa ~4.6). On silica-based columns, the protonated N7 interacts with residual silanols. The Fix:
-
Switch to High pH: Use 10mM Ammonium Bicarbonate (pH 10). At this pH, the azaindole is neutral, eliminating silanol interactions. Note: Ensure your column is pH 10 tolerant (e.g., hybrid particle technology).
-
Ion Pairing (Low pH alternative): If you must use low pH, add 0.1% TFA (Trifluoroacetic acid) instead of Formic Acid. The trifluoroacetate anion pairs with the protonated nitrogen, masking the charge and sharpening the peak.
Q2: I see separation on Analytical but it fails on Prep. Why?
Diagnosis: "Mass Overload." Azaindoles have low solubility in water.[2] Injecting a DMSO slug into a high-aqueous initial gradient causes the compound to precipitate or "smear" at the column head. The Fix:
-
At-Column Dilution (ACD): Pump a weak solvent (water) to mix with your sample immediately before the column.
-
Sandwich Injection: Inject Sample sandwiched between two plugs of weak solvent.
-
Switch to SFC: SFC uses CO
(supercritical), which is a much better solvent for these heterocycles than water, allowing higher loading capacity.
Q3: Which isomer elutes first?
Answer:
-
On Phenyl-Hexyl (High pH): The 6-methoxy isomer typically elutes first .
-
Reasoning: The 6-methoxy group sterically shields the N7 nitrogen and the
-system of the pyridine ring, reducing its interaction with the phenyl stationary phase. The 4-methoxy isomer has a more exposed "flat" surface for - stacking.
-
-
On C18 (Low pH): Elution order is unpredictable and often results in co-elution.
Module 3: Critical Mechanism Analysis
Understanding the why allows you to adapt this protocol to similar molecules (e.g., 4-chloro vs 6-chloro).
The "Orthogonal" Effect
The separation relies on the Dipole Moment and N7 Basicity .
-
6-Methoxy: The oxygen lone pairs are in close proximity to the N7 lone pair (repulsion/steric clash). This makes the 6-isomer effectively "less basic" regarding stationary phase interaction and more "bulky" in the plane of the ring.
-
4-Methoxy: The oxygen is distal. The N7 nitrogen is free to H-bond or interact with silanols/ligands.
References
-
Nacalai Tesque. (2020).[1] Selectivity of Packing Materials in Reversed Phase Liquid Chromatography: Separation of Position Isomers. Nacalai Tesque Application Notes. Link
-
Thermo Fisher Scientific. (2018). Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids.[3] Thermo Fisher Application Notes. Link
-
Popowycz, F., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors.[4] Molecules, 21(1), 34. Link
-
ResearchGate Community. (2021). Discussions on Regioisomer Separation of Substituted Aromatics. ResearchGate.[4][5][6] Link
-
Sigma-Aldrich. (2023). Product Specification: 6-Methoxy-7-azaindole.[7][8] Sigma-Aldrich Catalog. Link
Sources
- 1. nacalai.com [nacalai.com]
- 2. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 6-Methoxy-7-azaindole 97 896722-53-5 [sigmaaldrich.com]
- 8. 6-Amino-1-methyl-4-methoxy-7-azaindole | C9H11N3O | CID 74891274 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting low yields in SNAr reaction of 7-azaindoles
The Reactivity Paradox: Why Your Reaction Failed
Executive Summary: 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is deceptively unreactive in Nucleophilic Aromatic Substitution (SNAr) compared to simple pyridines. The primary cause of low yield is often the N1-proton .
In standard SNAr conditions (using basic nucleophiles), the N1-H is deprotonated first (pKa ~13). This creates an electron-rich azaindole anion. Because SNAr requires an electron-deficient ring to stabilize the Meisenheimer complex, the anionic character of the deprotonated substrate effectively "turns off" the reaction.
Visualizing the Problem
The following diagram illustrates the competing pathways that dictate yield.
Figure 1: The "Anion Trap" in 7-azaindole chemistry. Deprotonation creates an electron-rich species that resists nucleophilic attack.
Troubleshooting Guides & FAQs
Issue 1: "I recovered 90% starting material despite refluxing in DMF."
Diagnosis: You likely formed the unreactive N1-anion. The Science: Common bases like K2CO3, Cs2CO3, or NaH will deprotonate the N1 position (pKa ~13.2) long before the nucleophile displaces the halogen. The resulting negative charge is delocalized into the pyridine ring, raising the LUMO energy and making it inaccessible to the nucleophile.
Corrective Protocol:
-
Protect the N1 Position: Use an Electron-Withdrawing Group (EWG) like Tosyl (Ts) , SEM , or Boc . This serves two purposes:
-
Prevents deprotonation.
-
Lowers the LUMO of the pyridine ring, accelerating SNAr.
-
-
Switch Mechanisms: If protection is not possible, consider Buchwald-Hartwig amination (Pd-catalysis) which is less sensitive to the electronic nature of the ring than SNAr.
Issue 2: "I am seeing N-alkylation instead of halogen displacement."
Diagnosis: Competitive N-attack vs. C-attack. The Science: The pyridine nitrogen (N7) is nucleophilic.[1][2] If your halogen is not sufficiently activated (e.g., at C5), or if you are using a very strong nucleophile, the N7 nitrogen may attack the electrophile, leading to pyridinium salt formation or polymerization.
Corrective Protocol:
-
Regiocontrol: SNAr is most favored at C4 and C6 (ortho/para to the pyridine nitrogen). C5-halides rarely undergo SNAr without extreme activation (N-oxide).
-
Sterics: If using an amine nucleophile, ensure it is not so bulky that it cannot access the C-Cl bond, forcing it to interact with the exposed N7.
Issue 3: "My reaction turns black/tarry with low conversion."
Diagnosis: Thermal decomposition due to excessive forcing conditions. The Science: Because the substrate is deactivated, researchers often increase temperature (>120°C). 7-azaindoles are prone to oxidative polymerization at high temperatures in polar aprotic solvents (DMSO/DMF).
Corrective Protocol:
-
Change Solvent: Switch to NMP (N-Methyl-2-pyrrolidone) or Sulfolane . These are more thermally stable than DMF/DMSO at T > 120°C.
-
The "Acid Catalysis" Trick: Surprisingly, some 4-chloro-7-azaindoles react better under acidic conditions (e.g., aqueous HCl/dioxane). Protonation of N7 makes the ring highly electrophilic, facilitating nucleophilic attack by amines (similar to 4-chloropyrimidine chemistry).
Optimization Protocols
Protocol A: The N-Oxide Activation Route (Gold Standard)
Best for: Unreactive substrates where N-protection is insufficient.
Logic: Converting N7 to the N-oxide introduces a formal positive charge on the nitrogen, dramatically increasing the electrophilicity of C4 and C6.
Workflow:
-
Oxidation: Treat 7-azaindole with m-CPBA (1.1 equiv) in DCM or EtOAc at RT. (Yields N7-oxide).
-
SNAr: React N-oxide with nucleophile.
-
Note: N-oxides are more reactive than the parent azaindole. Milder bases (DIEA) often suffice.
-
-
Reduction: Remove the N-oxide using PCl3 or Fe/NH4Cl .
Protocol B: The SEM-Protection Route
Best for: Cases requiring strong bases.
Logic: The SEM (2-(Trimethylsilyl)ethoxymethyl) group is electron-withdrawing enough to activate the ring but stable enough to survive harsh SNAr conditions.
Step-by-Step:
-
Protection: NaH (1.2 equiv), DMF, 0°C → RT. Add SEM-Cl.
-
SNAr:
-
Solvent: NMP (preferred) or DMSO.
-
Base: K2CO3 (3 equiv) or DIPEA.
-
Temp: 100–130°C.
-
-
Deprotection: TBAF/THF or TFA/DCM.
Data Summary: Protecting Group Effects
| Protecting Group (N1) | Electronic Effect | SNAr Reactivity | Stability | Recommendation |
| None (H) | Anion formation (Deactivating) | Very Low | High | Avoid for SNAr |
| Methyl (Me) | Inductive Donation (+I) | Low | High | Poor (Deactivates ring) |
| Boc | Weak EWG | Moderate | Low (Thermal instability >100°C) | Good for mild reactions |
| Tosyl (Ts) | Strong EWG | High | Moderate (Base labile) | Excellent for reactivity |
| SEM | Moderate EWG | High | High (Base stable) | Best Overall |
References
-
Mechanism of SNAr in Heterocycles
- Nucleophilic Arom
- Source: Master Organic Chemistry.
-
SEM Protection & Activation
- Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activ
- Source: ResearchG
-
N-Oxide Activation Strategy
-
Acid-Catalyzed Amination
- Acid Catalyzed Amin
- Source: Preprints.org.
Sources
- 1. An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Precision Control in Azaindole Functionalization: Preventing Bis-Methoxylation
Technical Support Center | Synthesis & Process Chemistry Division
Introduction: The Reactivity Trap
In the synthesis of bioactive azaindoles (e.g., 4-, 5-, 6-, or 7-azaindoles), a common critical intermediate is the mono-methoxy-halo-azaindole, often derived from a di-halo precursor (e.g., 4,7-dichloro-6-azaindole) via Nucleophilic Aromatic Substitution (
The Problem: The electron-deficient nature of the pyridine ring in the azaindole scaffold makes it highly susceptible to nucleophilic attack. While the introduction of an electron-donating methoxy group (EDG) should theoretically deactivate the ring toward a second substitution, the deactivation is often insufficient under standard conditions. This leads to the bis-methoxy impurity , a "dead-end" side product that is difficult to separate due to similar polarity.
This guide provides the mechanistic insight and operational protocols to suppress
Module 1: Critical Parameters (The "Why")
To prevent bis-methoxylation, you must understand the competing electronic forces.
| Parameter | Impact on Reactivity | Recommendation |
| LUMO Distribution | The LUMO of di-haloazaindoles is often distributed across both halogenated carbons. In 4,7-dichloro-6-azaindole, C4 is generally more electrophilic (para to N) than C7. | Target C4 first using kinetic control. C7 attack usually requires higher energy or specific directing groups. |
| H-Bond Directing | The free NH of the azaindole can H-bond with the alkoxide oxygen, delivering the nucleophile to the ortho position (C7 in 6-azaindole) via a cyclic transition state. | Protect the N1 position (e.g., SEM, Boc, Tosyl) to eliminate this directing effect if C7 attack is the unwanted side reaction. |
| Nucleophile Aggregation | In pure MeOH, methoxide is a "loose," highly reactive ion pair. In non-polar solvents (Toluene/THF), it forms aggregates. | Use non-polar co-solvents. Aggregated nucleophiles are bulkier and more selective, slowing down the rate of the second attack ( |
Module 2: Visualizing the Pathway
The following diagram illustrates the Kinetic vs. Thermodynamic divergence and the "H-Bond Trap" that leads to loss of regioselectivity.
Caption: Reaction coordinate showing the kinetic window for mono-substitution. The "Bis" product forms when thermal energy overcomes the activation barrier of the deactivated mono-product.
Module 3: Troubleshooting Guide (Q&A)
Q1: I am getting a 60:40 mixture of Mono:Bis product. How do I stop the reaction at Mono?
Diagnosis: You are likely operating under thermodynamic conditions or using excess base. Solution:
-
Stoichiometry: Reduce NaOMe to 0.95 equivalents . Never use excess.
-
Mode of Addition: Do not add the azaindole to the base. Add the base solution dropwise to the azaindole solution. This keeps the local concentration of methoxide low relative to the substrate.
-
Quench: Quench immediately with acetic acid or dilute HCl at the reaction temperature. Do not let it warm up before quenching.
Q2: The reaction is sluggish at 0°C, but when I heat it to 40°C, it goes straight to Bis. What now?
Diagnosis: The activation energy gap between
-
Solvent Switch: Replace Methanol (MeOH) with a THF/MeOH (10:1) mixture or Toluene .
-
Mechanism: In Toluene, NaOMe is less soluble and forms tight ion pairs. This reduces its "naked" nucleophilicity, making it more sensitive to the electronic differences between the di-halo and mono-halo species. This amplifies the selectivity for the more electrophilic position.
Q3: I see regioselectivity issues (C4 vs C7) leading to a mix of isomers AND bis-products.
Diagnosis: The free NH is likely directing the alkoxide to the C7 position via hydrogen bonding, competing with the electronic preference for C4. Solution:
-
Protect the Nitrogen: Install a SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc group.
-
Why? This removes the H-bond donor. Without the "tether," the incoming methoxide will follow pure electronic rules (attacking the most electron-deficient carbon, usually C4 or C6 depending on the isomer) and steric rules, improving regiocontrol.
Module 4: Optimized Protocol ("The Golden Batch")
Objective: Synthesis of 4-methoxy-7-chloro-6-azaindole from 4,7-dichloro-6-azaindole.
Reagents:
-
Substrate: 4,7-dichloro-6-azaindole (1.0 eq)
-
Reagent: NaOMe (0.95 eq, 25 wt% in MeOH)
-
Solvent: Anhydrous THF (10 volumes)
Protocol:
-
Dissolution: Charge 4,7-dichloro-6-azaindole and THF into the reactor. Cool to -10°C .
-
Controlled Addition: Dilute the NaOMe solution with an equal volume of THF. Add this mixture dropwise to the reactor over 2 hours via syringe pump or addition funnel.
-
Critical: Maintain internal temperature < -5°C.
-
-
Monitoring: Monitor via HPLC/UPLC every 30 minutes.
-
Stop Trigger: Quench when the starting material is < 5% OR if the Bis-impurity exceeds 2%. It is better to accept 90% conversion than to purify 10% Bis-product.
-
-
Quench: Add 1.1 eq of Acetic Acid (diluted in THF) at -10°C.
-
Workup: Warm to RT, dilute with EtOAc, wash with water/brine.
Why this works: The THF solvent suppresses the ionization of NaOMe, and the slow addition ensures the nucleophile is always the limiting reagent, statistically favoring reaction with the abundant starting material over the scarce product.
References
-
WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines: QM Magic Class | Chapter 29.Link
- Context: Establishes the LUMO/HOMO principles for regioselectivity in di-halo aza-systems.
-
Lu, Y., et al. (2022). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine: QM Magic Class | Chapter 48.Link
- Context: definitive proof of H-bond directed (ortho-attack) vs electronic control, applicable to azaindole NH directing effects.
-
Meanwell, N. A., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors.[1][2] National Institutes of Health (PMC). Link
- Context: Comprehensive review of azaindole reactivity, including functionalization strategies and common side reactions in drug discovery.
-
Liebeskind, L. S., et al. (Specific reference to general heterocyclic methodology). Regiocontrolled Synthesis of Azaindoles.
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. researchgate.net [researchgate.net]
- 4. a2bchem.com [a2bchem.com]
- 5. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility issues of 6-Chloro-4-methoxy-7-azaindole in organic solvents
Introduction
Welcome to the technical support guide for 6-Chloro-4-methoxy-7-azaindole. This resource is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile heterocyclic compound into their workflows. 6-Chloro-4-methoxy-7-azaindole is a key building block in modern drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.[1][2] However, its unique physicochemical properties, stemming from the fused pyrrolopyridine ring system, can present significant solubility challenges in common organic solvents.[3]
The structure of 7-azaindole derivatives involves a π-electron-rich pyrrole ring fused to a π-electron-deficient pyridine ring.[3] This electronic arrangement, combined with the presence of a hydrogen bond donor (N-H) and acceptor (pyridine nitrogen), leads to strong intermolecular interactions and potentially high crystal lattice energy, which are primary factors governing solubility.[1] This guide provides in-depth, practical solutions and troubleshooting strategies in a direct question-and-answer format to help you overcome these hurdles efficiently.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my 6-Chloro-4-methoxy-7-azaindole exhibiting poor solubility in common solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc)?
Answer: The limited solubility of 6-Chloro-4-methoxy-7-azaindole in moderately polar to non-polar solvents is rooted in its molecular structure. The molecule possesses a combination of features that contribute to strong solid-state interactions:
-
Hydrogen Bonding: The 7-azaindole core can form strong, directional N-H···N hydrogen bonds between molecules, leading to stable, crystalline lattices that are difficult to disrupt.[1]
-
Aromatic Stacking: The planar, aromatic nature of the bicyclic system allows for significant π-π stacking interactions.
-
Polarity Mismatch: While the chloro and methoxy groups add some lipophilicity, the polar N-H bond and the pyridine nitrogen create a dipole moment. Solvents like DCM or EtOAc may not possess sufficient polarity or hydrogen-bonding capability to effectively solvate the molecule and overcome the high crystal lattice energy.
In essence, the energy required for the solvent to break apart the compound's crystal lattice is greater than the energy released when the individual molecules are solvated.
Q2: What are the recommended starting solvents for dissolving 6-Chloro-4-methoxy-7-azaindole?
Answer: For initial trials, it is best to start with polar aprotic solvents, which are known to be effective for many heterocyclic compounds. These solvents can disrupt the intermolecular forces holding the crystal lattice together.
| Solvent | Class | Rationale for Use | Expected Solubility (Qualitative) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent hydrogen bond acceptor; effectively solvates the N-H group. | High |
| Dimethylformamide (DMF) | Polar Aprotic | Strong dipole moment and hydrogen bond accepting capability. | High |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Similar to DMF and DMSO; often used in preclinical formulations. | High |
| Methanol (MeOH) | Polar Protic | Can act as both a hydrogen bond donor and acceptor. | Moderate |
| Tetrahydrofuran (THF) | Moderately Polar Aprotic | Can be effective, sometimes requires gentle heating. | Moderate to Low |
| Acetonitrile (ACN) | Polar Aprotic | Generally lower solvating power for this class of compounds compared to DMSO/DMF. | Low |
Note: This data is qualitative. It is imperative to perform a small-scale solubility test for your specific lot of material.
Q3: My compound needs to be used in a reaction with a less polar solvent system. How can I improve its solubility?
Answer: This is a common challenge. The most effective strategy is the use of a co-solvent system .[4][5] A co-solvent is a water-miscible organic solvent used to increase the solubility of poorly soluble compounds.[6]
The principle is to use a small amount of a powerful solvent (like DMSO or DMF) to initially dissolve the 6-Chloro-4-methoxy-7-azaindole, and then dilute this stock solution into the less polar reaction solvent.
Workflow for Using a Co-Solvent System:
Caption: Decision tree for troubleshooting precipitation issues.
Experimental Protocol: Systematic Solvent Screening
This protocol provides a reliable method for determining the optimal solvent for 6-Chloro-4-methoxy-7-azaindole at a small scale before committing to a large-scale experiment.
Materials:
-
6-Chloro-4-methoxy-7-azaindole
-
Analytical balance
-
Small vials (e.g., 2 mL HPLC vials) with caps
-
Magnetic stir plate and small stir bars
-
A panel of solvents (e.g., DMSO, DMF, NMP, MeOH, ACN, THF, DCM, Toluene, Heptane)
-
Calibrated micropipettes
Procedure:
-
Preparation: Weigh exactly 5.0 mg of 6-Chloro-4-methoxy-7-azaindole into each of the labeled vials.
-
Initial Solvent Addition: Add 100 µL of the first solvent to the corresponding vial. This creates an initial target concentration of 50 mg/mL.
-
Equilibration: Cap the vial and stir vigorously at room temperature for 30 minutes. Visually inspect for complete dissolution.
-
Incremental Addition: If the solid is not fully dissolved, add another 100 µL of the solvent (total volume 200 µL, target concentration 25 mg/mL).
-
Repeat: Continue stirring for 30 minutes. If dissolution is still incomplete, repeat the incremental solvent addition (to 300 µL, 400 µL, 500 µL, etc.) until the solid is fully dissolved or a practical volume limit is reached.
-
Record Results: Carefully record the volume of solvent required to fully dissolve the 5.0 mg of material. Calculate the approximate solubility in mg/mL.
-
Heating Test (Optional): For solvents showing partial solubility, gently warm the vial to 40 °C and observe if dissolution occurs. Note any precipitation upon cooling back to room temperature.
-
Repeat for All Solvents: Perform this procedure for each solvent in your screening panel.
This systematic approach will provide you with valuable quantitative data to make an informed decision on the best solvent or co-solvent system for your specific application.
References
-
Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. (n.d.). PMC. [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001). ResearchGate. [Link]
-
Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. (2023, November 25). PMC. [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. [Link]
-
CHAPTER 2: Tactics to Improve Solubility. (2021, August 27). The Royal Society of Chemistry. [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). PubMed. [Link]
-
Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. [Link]
-
Azaindole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Scalable synthesis and properties of 7-methyl- 4-azaindole. (2018). ResearchGate. [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2015, June 11). ACS Publications. [Link]
-
Drug design strategies that aim to improve the low solubility and poor bioavailability conundrum in quercetin derivatives. (2023, July 29). PubMed. [Link]
-
6-Amino-1-methyl-4-methoxy-7-azaindole. (n.d.). PubChem. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (2012, October-December). PMC. [Link]
-
Solving Poor Solubility to Unlock a Drug's Potential. (2015, July 2). Pharmaceutical Technology. [Link]
-
MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). DelveInsight. [Link]
-
A review on solubility enhancement technique for pharmaceutical drugs. (2024, February 29). GSC Online Press. [Link]
-
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate. [Link]
Sources
- 1. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. wisdomlib.org [wisdomlib.org]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Optimizing 4-Methoxy Substitution on 7-Azaindole
Welcome to the technical support center for the synthesis of 4-methoxy-7-azaindole. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the challenges associated with the nucleophilic aromatic substitution (SNAr) reaction for the introduction of a methoxy group onto the 7-azaindole scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols based on established literature and sound chemical principles.
Introduction to the Synthesis and its Challenges
The 4-methoxy-7-azaindole core is a valuable building block in medicinal chemistry. Its synthesis typically involves a three-step sequence starting from 7-azaindole: N-oxidation, chlorination at the 4-position, and subsequent nucleophilic aromatic substitution with a methoxide source. While seemingly straightforward, the final methoxylation step can be challenging, often requiring high temperatures and careful optimization to achieve satisfactory yields and purity. The electron-deficient nature of the pyridine ring in the 7-azaindole system facilitates nucleophilic attack, a key principle of SNAr reactions[1][2]. However, the kinetics and thermodynamics of this specific transformation necessitate a nuanced approach to reaction parameter optimization.
This guide will focus on the critical final step: the conversion of 4-chloro-7-azaindole to 4-methoxy-7-azaindole, with a particular emphasis on the role of reaction temperature.
Troubleshooting Guide: Optimizing the 4-Methoxylation Reaction
This section addresses common issues encountered during the SNAr reaction for the synthesis of 4-methoxy-7-azaindole.
Problem 1: Low or No Conversion of 4-Chloro-7-azaindole
Possible Causes and Solutions:
-
Insufficient Reaction Temperature: The SNAr reaction on the 7-azaindole core can be sluggish. One documented procedure utilizes a high temperature of 140 °C in an autoclave to drive the reaction to completion. If you are observing low conversion at lower temperatures, a systematic increase in temperature is a logical first step.
-
Causality: The rate of a chemical reaction is exponentially dependent on temperature, as described by the Arrhenius equation. For an SNAr reaction, higher temperatures provide the necessary activation energy to overcome the energy barrier for the formation of the Meisenheimer complex, the key intermediate in this reaction[2]. The increased kinetic energy of the molecules also leads to more frequent and energetic collisions between the reactants.
-
-
Inadequate Base Concentration or Activity: The nucleophile in this reaction is the methoxide ion, generated from a source like sodium methoxide.
-
Solution: Ensure that the sodium methoxide is fresh and has been stored under anhydrous conditions. The stoichiometry of the base is also critical. While a slight excess is often used to ensure complete reaction, a large excess can lead to side reactions. A molar ratio of 1.2 to 1.5 equivalents of sodium methoxide relative to 4-chloro-7-azaindole is a good starting point.
-
-
Presence of Water: Methoxide is a strong base and will be quenched by water.
-
Solution: Use anhydrous methanol as the solvent and ensure all glassware is thoroughly dried.
-
Problem 2: Formation of Significant Impurities
Possible Causes and Solutions:
-
Excessive Reaction Temperature: While high temperatures can increase the reaction rate, they can also promote side reactions and decomposition. Indole and azaindole scaffolds can be susceptible to polymerization and other degradation pathways at elevated temperatures.
-
Causality: At very high temperatures, molecules can gain enough energy to overcome the activation barriers for undesired reaction pathways. This can include decomposition of the starting material, product, or intermediates, leading to a complex mixture of byproducts and a decrease in the overall yield of the desired product.
-
Solution: If you observe significant charring or the formation of multiple unidentified spots on your TLC or peaks in your HPLC, consider reducing the reaction temperature. A systematic temperature screen is recommended to find the optimal balance between reaction rate and purity.
-
-
Hydrolysis of the Starting Material: If there is residual water in the reaction mixture, 4-chloro-7-azaindole can be hydrolyzed to 4-hydroxy-7-azaindole.
-
Solution: As mentioned previously, ensure anhydrous conditions.
-
-
Incomplete Chlorination in the Previous Step: If the starting 4-chloro-7-azaindole is impure and contains residual 7-azaindole N-oxide or other isomers, these will lead to impurities in the final product.
-
Solution: Ensure the purity of the 4-chloro-7-azaindole starting material by appropriate purification methods such as recrystallization or column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the methoxylation of 4-chloro-7-azaindole?
A1: The optimal temperature represents a balance between reaction rate and product purity. Published procedures have reported using temperatures as high as 140 °C in an autoclave. However, it is advisable to start at a lower temperature, for instance, the reflux temperature of methanol (around 65 °C), and monitor the reaction progress. If the reaction is too slow, the temperature can be gradually increased. A design of experiments (DoE) approach, screening a range of temperatures (e.g., 80 °C, 100 °C, 120 °C, 140 °C), can be highly effective in identifying the optimal conditions for your specific setup.
Q2: What is the role of the solvent in this SNAr reaction?
A2: The solvent plays multiple roles. In this case, methanol serves as both the solvent and the source of the methoxide nucleophile (in conjunction with a base like sodium). A polar, protic solvent like methanol can solvate the ionic intermediate (Meisenheimer complex), but polar aprotic solvents like DMF or DMSO are also commonly used for SNAr reactions as they can accelerate the rate by solvating the cation of the base and leaving the "naked" anion as a more potent nucleophile. A patent for a similar transformation suggests using DMF or DMSO as the solvent with an alkoxide at 110-130 °C[3][4].
Q3: Are there any alternative, milder methods for this methoxylation?
A3: While high-temperature methods are common, exploring transition-metal-catalyzed cross-coupling reactions could be a viable alternative for milder conditions. For example, a palladium- or copper-catalyzed coupling of 4-chloro-7-azaindole with methanol or sodium methoxide might proceed at lower temperatures. However, these methods would require significant optimization of the catalyst, ligand, and reaction conditions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
TLC: Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to separate the starting material (4-chloro-7-azaindole) from the product (4-methoxy-7-azaindole). The product, being more polar due to the methoxy group, should have a lower Rf value.
-
HPLC: A reversed-phase HPLC method using a C18 column with a gradient of water and acetonitrile (both with a small amount of an additive like formic acid or trifluoroacetic acid) is generally effective for monitoring the disappearance of the starting material and the appearance of the product.
Q5: What are the key safety precautions for this reaction, especially when using an autoclave?
A5:
-
Sodium Methoxide: This is a corrosive and flammable solid that reacts violently with water[5]. Handle it in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Autoclave Use: High-pressure reactions in an autoclave require specialized training. Ensure the autoclave is properly maintained and operated within its pressure and temperature limits. Never exceed the recommended filling volume. Always use a blast shield.
-
Pressure Build-up: Heating a sealed vessel containing a volatile solvent like methanol will generate significant pressure. It is crucial to calculate the expected pressure at the target temperature to ensure it is within the safe operating limits of the autoclave.
Experimental Protocols
Protocol 1: High-Temperature Methoxylation in an Autoclave
This protocol is adapted from a literature procedure and represents a robust method for the synthesis of 4-methoxy-7-azaindole.
Materials:
-
4-Chloro-7-azaindole
-
Sodium methoxide
-
Anhydrous methanol
-
Autoclave with a stirrer and temperature control
Procedure:
-
In a clean, dry glass liner for the autoclave, add 4-chloro-7-azaindole (1.0 eq).
-
Add anhydrous methanol to achieve a concentration of approximately 0.1-0.2 M.
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium methoxide (1.3 eq).
-
Seal the glass liner and place it inside the autoclave.
-
Seal the autoclave according to the manufacturer's instructions.
-
Pressurize the autoclave with an inert gas (e.g., nitrogen) to a low initial pressure (e.g., 2-3 bar) to ensure a positive pressure upon heating.
-
Set the stirrer to a moderate speed.
-
Heat the autoclave to 140 °C and maintain this temperature for 24-48 hours. Monitor the internal pressure to ensure it remains within the safe limits of the equipment.
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent the autoclave in a fume hood.
-
Open the autoclave and remove the glass liner.
-
Quench the reaction mixture by carefully adding it to a stirred solution of saturated aqueous ammonium chloride.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford 4-methoxy-7-azaindole.
Protocol 2: Analytical Monitoring by HPLC
This is a general-purpose HPLC method for monitoring the reaction progress and assessing the purity of the final product.
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or the final product in a suitable solvent (e.g., acetonitrile/water) to a concentration of approximately 0.1 mg/mL.
Data Presentation
The following table summarizes the expected impact of reaction temperature on the synthesis of 4-methoxy-7-azaindole. The values are illustrative and should be optimized for your specific experimental setup.
| Temperature (°C) | Reaction Time (h) | Expected Conversion (%) | Potential for Impurity Formation |
| 65 (Reflux) | 48+ | Low (< 20%) | Low |
| 100 | 24-48 | Moderate (40-60%) | Moderate |
| 120 | 12-24 | High (70-90%) | Moderate to High |
| 140 | 8-16 | Very High (>95%) | High (risk of decomposition) |
Visualizations
Reaction Workflow
The following diagram illustrates the overall synthetic workflow for the preparation of 4-methoxy-7-azaindole.
Caption: Synthetic route to 4-methoxy-7-azaindole.
Troubleshooting Logic
This diagram outlines the decision-making process for troubleshooting a low-yielding methoxylation reaction.
Caption: Troubleshooting flowchart for low yield.
References
-
4-chloropyridine reacts with sodium methoxide about 230 million times fas.. - Filo. (2023, November 17). Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20). Available at: [Link]
- CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents. (2012, October 24).
- CN102746295B - Preparation method for 4-substituted-7-azaindole - Google Patents. (2014, October 15).
-
Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides | Request PDF - ResearchGate. (2025, August 6). Available at: [Link]
Sources
Navigating the Labyrinth of N-Protection for 6-Chloro-4-methoxy-7-azaindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for N-protection strategies concerning the versatile and increasingly important scaffold, 6-Chloro-4-methoxy-7-azaindole. This guide is designed to move beyond simple protocols and provide you with a deeper understanding of the causality behind experimental choices, offering field-proven insights to navigate the challenges associated with protecting the pyrrolic nitrogen of this electron-rich and sterically hindered heterocycle. We will delve into the nuances of employing three common protecting groups: tert-Butoxycarbonyl (Boc), 2-(Trimethylsilyl)ethoxymethyl (SEM), and p-Toluenesulfonyl (Tosyl).
Section 1: Strategic Considerations for Protecting Group Selection
Choosing the appropriate N-protecting group for 6-Chloro-4-methoxy-7-azaindole is a critical decision that will significantly impact the success of your synthetic route. The electronic nature of the azaindole ring, influenced by the electron-donating methoxy group and the electron-withdrawing chloro group, presents unique challenges and opportunities.
Why is N-protection necessary for this scaffold?
The pyrrolic nitrogen of the 7-azaindole nucleus, while part of an aromatic system, retains sufficient nucleophilicity to interfere with a variety of subsequent reactions, such as metal-catalyzed cross-couplings, lithiation, and electrophilic additions.[1] Protection of this nitrogen is crucial to prevent undesired side reactions and to direct reactivity to other positions on the scaffold.[1]
Comparative Overview of Boc, SEM, and Tosyl Protecting Groups
| Protecting Group | Key Advantages | Key Disadvantages | Ideal Applications for 6-Chloro-4-methoxy-7-azaindole |
| Boc | - Easily introduced- Mild acidic deprotection | - Prone to premature cleavage under even mildly acidic conditions, especially on electron-rich azaindoles.- Can be thermally labile. | - Short synthetic sequences where subsequent steps are performed under neutral or basic conditions. |
| SEM | - Robust and stable to a wide range of conditions (e.g., organometallics, mild acids/bases).- Can act as a dual protecting and activating group.[2] | - Deprotection can be challenging, often requiring harsh conditions (strong acid or fluoride sources).- Deprotection can lead to side products due to the release of formaldehyde.[3] | - Multi-step syntheses involving harsh reagents or a need for orthogonal protection strategies. |
| Tosyl | - Very stable to acidic and many oxidative/reductive conditions.- Electron-withdrawing nature can modulate the reactivity of the azaindole ring. | - Harsh deprotection conditions are often required (e.g., strong base at high temperatures, dissolving metal reduction). | - When extreme stability is required for subsequent transformations. |
Section 2: Troubleshooting Guides and FAQs
This section addresses common issues encountered during the N-protection and deprotection of 6-Chloro-4-methoxy-7-azaindole.
Boc Protection & Deprotection
Q1: My Boc-protection of 6-Chloro-4-methoxy-7-azaindole is sluggish and gives low yields. What's going wrong?
A1: The nucleophilicity of the azaindole nitrogen is attenuated by the aromatic system. Standard conditions may not be sufficient.
-
Troubleshooting Steps:
-
Increase the Stoichiometry of (Boc)₂O: Using 1.5 to 2.0 equivalents of di-tert-butyl dicarbonate can drive the reaction to completion.
-
Employ a Stronger Base: While triethylamine (TEA) is common, a stronger, non-nucleophilic base like 4-dimethylaminopyridine (DMAP) as a catalyst (0.1-0.2 eq.) alongside your primary base can significantly accelerate the reaction.
-
Solvent Choice: Ensure you are using an appropriate aprotic solvent like THF or DCM.
-
Q2: I'm losing the Boc group during workup or subsequent reactions, even without strong acid. Why is this happening?
A2: Boc-protected indoles and azaindoles are notoriously more acid-labile than their aliphatic amine counterparts. The electron-rich nature of the 6-Chloro-4-methoxy-7-azaindole ring further sensitizes the Boc group to cleavage.
-
Troubleshooting Steps:
-
Neutralize Workup: Avoid acidic aqueous washes (e.g., NH₄Cl). Use saturated sodium bicarbonate (NaHCO₃) solution.
-
Chromatography Considerations: Silica gel is acidic and can cause deprotection. You can either neutralize your silica gel by pre-treating it with a solution of triethylamine in your eluent system or use a different stationary phase like alumina.
-
Re-evaluate Subsequent Steps: If you are performing a reaction that generates even catalytic amounts of acid, the Boc group may be cleaved. Consider if a more robust protecting group like SEM is necessary.
-
Q3: My TFA deprotection of Boc-6-Chloro-4-methoxy-7-azaindole is not going to completion. Should I heat the reaction?
A3: Heating is generally not recommended as it can lead to decomposition.
-
Troubleshooting Steps:
-
Increase TFA Concentration or Reaction Time: A common protocol involves using a 1:1 mixture of TFA and DCM at room temperature.[4] If the reaction is slow, you can increase the proportion of TFA or extend the reaction time, monitoring carefully by TLC.
-
Use a Scavenger: The tert-butyl cation generated during deprotection can potentially alkylate the electron-rich azaindole ring. Adding a scavenger like triethylsilane or anisole to the reaction mixture can trap the cation and prevent side reactions.
-
SEM Protection & Deprotection
Q1: What are the best conditions for introducing the SEM group onto 6-Chloro-4-methoxy-7-azaindole?
A1: The standard procedure involves deprotonation of the azaindole with a strong base followed by quenching with SEM-Cl.
-
Recommended Protocol:
-
Dissolve the azaindole in a dry, aprotic solvent like THF or DMF.
-
Cool the solution to 0°C or -78°C.
-
Add a strong base such as sodium hydride (NaH) portion-wise.
-
Stir for 30-60 minutes to ensure complete deprotonation.
-
Add SEM-Cl dropwise and allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).
-
Q2: My SEM deprotection with TFA is messy and I'm seeing multiple byproducts. What is happening?
A2: This is a known and significant challenge with SEM-protected azaindoles.[3] The deprotection mechanism releases formaldehyde, which can undergo electrophilic aromatic substitution with the electron-rich azaindole, leading to dimerization or the formation of tricyclic structures.[3]
-
Troubleshooting & Mitigation:
-
Lower the Temperature: Perform the TFA deprotection at 0°C or even lower to minimize the rate of side reactions.
-
Use a Formaldehyde Scavenger: Incorporating a nucleophilic scavenger like 1,3-dimethoxybenzene or phloroglucinol into the deprotection mixture can help trap the liberated formaldehyde before it reacts with your product.
-
Alternative Deprotection Reagents:
-
TBAF (Tetrabutylammonium fluoride): This is a common reagent for cleaving silyl ethers and can be effective for SEM deprotection. However, it requires anhydrous conditions and can sometimes be sluggish.
-
Magnesium Bromide (MgBr₂): In a non-coordinating solvent like diethyl ether, MgBr₂ can effect a milder deprotection of SEM ethers.[5]
-
-
Q3: Can I selectively remove a SEM group in the presence of a Boc group?
A3: Yes, this is a key feature of an orthogonal protection strategy. The SEM group is stable to the acidic conditions used to remove a Boc group (e.g., TFA in DCM). Conversely, you can selectively remove the SEM group with a fluoride source like TBAF while leaving the Boc group intact.
Tosyl Protection & Deprotection
Q1: The N-tosylation of my azaindole is giving a poor yield. How can I improve it?
A1: Similar to Boc protection, the attenuated nucleophilicity of the azaindole nitrogen can be a hurdle.
-
Troubleshooting Steps:
-
Strong Base is Key: Use a strong base like sodium hydride (NaH) to fully deprotonate the azaindole before adding tosyl chloride (Ts-Cl).
-
Phase-Transfer Catalysis: For a biphasic system (e.g., DCM/aqueous NaOH), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction.
-
Q2: I'm struggling to remove the Tosyl group. The standard basic hydrolysis is not working.
A2: The N-S bond in a tosylamide is very stable. Simple hydrolysis often requires harsh conditions (high temperatures, strong base) which may not be compatible with the substituents on your azaindole.
-
Recommended Deprotection Method:
-
Cesium Carbonate in Alcohols: A milder and effective method for detosylating indoles and azaindoles involves the use of cesium carbonate in a mixed solvent system like THF/methanol or THF/ethanol.[6] Azaindoles are better leaving groups than indoles, facilitating this reaction at ambient temperatures.[6]
-
Dissolving Metal Reduction: Conditions like sodium in liquid ammonia are effective but have limited functional group tolerance.
-
Reductive Cleavage: Reagents like sodium naphthalenide can also cleave the N-S bond.[7]
-
Section 3: Experimental Protocols
Protocol 1: Boc Protection of 6-Chloro-4-methoxy-7-azaindole
-
To a solution of 6-Chloro-4-methoxy-7-azaindole (1.0 eq) in dry THF (0.1 M) at room temperature, add di-tert-butyl dicarbonate (1.5 eq) and DMAP (0.2 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a gradient of ethyl acetate in hexanes to afford the N-Boc protected product.
Protocol 2: SEM Protection of 6-Chloro-4-methoxy-7-azaindole
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in dry DMF (0.2 M) at 0°C, add a solution of 6-Chloro-4-methoxy-7-azaindole (1.0 eq) in dry DMF dropwise.
-
Stir the mixture at 0°C for 1 hour.
-
Add SEM-Cl (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to yield the N-SEM protected azaindole.
Protocol 3: Tosyl Protection of 6-Chloro-4-methoxy-7-azaindole
-
To a solution of 6-Chloro-4-methoxy-7-azaindole (1.0 eq) in dry THF (0.1 M) at 0°C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the suspension at 0°C for 30 minutes.
-
Add a solution of p-toluenesulfonyl chloride (1.1 eq) in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography (ethyl acetate/hexanes) to give the N-Tosyl protected product.
Protocol 4: Deprotection Strategies
-
Boc Deprotection: To a solution of N-Boc-6-Chloro-4-methoxy-7-azaindole (1.0 eq) in DCM (0.1 M), add trifluoroacetic acid (10 eq) at 0°C. Stir at room temperature for 1-3 hours until TLC indicates complete consumption of the starting material. Concentrate the mixture in vacuo and co-evaporate with DCM or toluene to remove residual TFA. Neutralize the residue with saturated aqueous NaHCO₃ and extract with ethyl acetate. Dry the organic layer and concentrate to obtain the deprotected azaindole.
-
SEM Deprotection (Acidic): To a solution of N-SEM-6-Chloro-4-methoxy-7-azaindole (1.0 eq) in DCM (0.1 M) at 0°C, add trifluoroacetic acid (10-20 eq). Stir at 0°C for 2-4 hours. Quench with saturated aqueous NaHCO₃, and stir vigorously for 1 hour to hydrolyze any intermediates. Extract with ethyl acetate, dry, and concentrate. Purify by chromatography to separate the desired product from any dimeric or cyclized byproducts.
-
Tosyl Deprotection: To a solution of N-Tosyl-6-Chloro-4-methoxy-7-azaindole (1.0 eq) in a 2:1 mixture of THF and methanol (0.1 M), add cesium carbonate (3.0 eq). Stir the reaction at room temperature for 2-4 hours.[6] Monitor by TLC. Upon completion, filter the reaction mixture, concentrate the filtrate, and purify by flash column chromatography.
Section 4: Visualizing the Workflows
Protection Strategies
Caption: Overview of N-protection workflows for 6-Chloro-4-methoxy-7-azaindole.
Deprotection Pathways
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR Characterization Guide: 6-Chloro-4-methoxy-7-azaindole Regioisomers
Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved kinase inhibitors (e.g., Vemurafenib, Pexidartinib).[1] However, the synthesis of 4,6-disubstituted 7-azaindoles—specifically 6-Chloro-4-methoxy-7-azaindole (Target) —often involves nucleophilic aromatic substitution (
Distinguishing these isomers by LC-MS is often impossible due to identical molecular weights and similar polarities. 1H NMR, specifically utilizing Nuclear Overhauser Effect (NOE) spectroscopy, is the definitive method for structural assignment. [1]
This guide provides a rigorous protocol to objectively characterize the 6-Chloro-4-methoxy regioisomer, distinguishing it from its 4-Chloro-6-methoxy analog using self-validating NMR logic.
Structural Analysis & Regioisomer Challenge
The core challenge lies in assigning the position of the methoxy (-OMe) and chlorine (-Cl) substituents on the pyridine ring.
The Contenders
| Feature | Target Molecule | Common Isomer (Impurity) |
| Name | 6-Chloro-4-methoxy-7-azaindole | 4-Chloro-6-methoxy-7-azaindole |
| Substitution | 4-OMe, 6-Cl | 4-Cl, 6-OMe |
| Electronic Environment | OMe at C4 is peri to H3 (pyrrole).[1] | OMe at C6 is remote from H3.[1] |
| Key Proton (H5) | Located between OMe and Cl.[1] | Located between Cl and OMe.[1][2][3] |
Theoretical Shift Logic
While 1D 1H NMR provides chemical shifts, the electronic effects of Cl and OMe on the isolated H5 proton are similar in both isomers (both are ortho to one substituent and meta to the ring nitrogen).[1] Therefore, chemical shift prediction alone is insufficient for GMP-level identity confirmation. Spatial proximity (NOE) is required.[1]
Comparative Data: Target vs. Isomer
The following table summarizes the expected NMR signals. The "Diagnostic" column highlights the critical differentiator.[1]
Table 1: Comparative 1H NMR Profile (DMSO-d6, 400 MHz)
| Proton Assignment | Signal Multiplicity | Approx.[1][4][5] Shift ( | Target (4-OMe) Diagnostic Criteria | Isomer (6-OMe) Diagnostic Criteria |
| NH (H1) | Broad Singlet | 11.5 - 12.0 | Exchangeable; no specific regiochemical info.[1] | Same. |
| H2 (Pyrrole) | Doublet ( | 7.3 - 7.5 | Standard pyrrole resonance. | Same. |
| H3 (Pyrrole) | Doublet ( | 6.4 - 6.6 | Strong NOE with OMe group. | NO NOE with OMe group. |
| H5 (Pyridine) | Singlet | 6.5 - 7.0 | NOE with OMe group.[1] | NOE with OMe group.[1] |
| -OCH3 (Methoxy) | Singlet | 3.9 - 4.1 | NOE to H3 AND H5. | NOE to H5 ONLY. |
Note: Chemical shifts are solvent-dependent.[4] The pattern of interaction (NOE) is invariant.
Experimental Protocol: Characterization Workflow
To ensure scientific integrity, follow this "Self-Validating" protocol.
Step 1: Sample Preparation[1]
-
Solvent: DMSO-d6 is preferred over CDCl3.
-
Reasoning: DMSO prevents solute aggregation and slows proton exchange, sharpening the NH signal and allowing for better resolution of the H2/H3 coupling constants (
).[1]
-
-
Concentration: 5–10 mg in 0.6 mL solvent.
-
Reasoning: Sufficient concentration is required for clear 2D (NOESY/HMBC) signals within a reasonable acquisition time.
-
Step 2: Acquisition Parameters (Standard 400/500 MHz)
-
1D 1H NMR:
-
Spectral Width: -2 to 14 ppm.
-
Scans (NS): 16 or 32.
-
Relaxation Delay (D1):
2.0 seconds (ensure integration accuracy).
-
-
2D NOESY (Crucial Step):
-
Mixing Time: 300–500 ms.[1]
-
Reasoning: This mixing time is optimal for small molecules (MW < 500) to observe positive NOE enhancements without significant spin-diffusion.
-
-
2D 1H-13C HMBC (Optional Validation):
-
Optimize for Long Range Coupling (
Hz).
-
Structural Assignment Logic (The "Smoking Gun")
The definitive proof of the 6-Chloro-4-methoxy regioisomer relies on the "Peri-Effect." The C4 position is spatially proximate (approx 2.5 Å) to the C3 proton on the pyrrole ring.[1] The C6 position is spatially distant.[1]
The Validation Workflow
Caption: Logical workflow for distinguishing azaindole regioisomers using NOESY correlations.
Detailed Mechanism of Assignment
-
Identify the Pyrrole Doublets: Locate H2 (
7.4 ppm) and H3 ( 6.5 ppm). They will show a characteristic coupling constant of Hz.[1] -
Identify the Methoxy Singlet: Locate the strong singlet at
4.0 ppm.[1] -
Check NOE Correlations (The Test):
-
Target (4-OMe): The methoxy group at C4 is physically crowded against H3. You MUST see a cross-peak between the OMe singlet and the H3 doublet.
-
Isomer (6-OMe): The methoxy group at C6 points away from the pyrrole ring. You will see a cross-peak to H5, but NO cross-peak to H3.[1]
-
Visualizing the Critical NOE[1]
Caption: Spatial proximity map. Green solid lines indicate observed NOE in the target molecule.[1] Red dashed lines indicate the isomer scenario.
Supporting Synthetic Context[1][5][6]
Understanding the synthesis aids in anticipating impurities.[1] The synthesis of 6-chloro-4-methoxy-7-azaindole typically proceeds via
-
Regioselectivity Rule: The C4 position is more electrophilic than C6 because it is para-like to the pyridine nitrogen (N7), stabilizing the Meisenheimer complex intermediate. The C6 position is meta-like to N7.
-
Outcome: The 4-OMe product (Target) is usually the major product (>80%), while the 6-OMe product is the minor impurity.
-
Purification: If the NOESY spectrum shows a mixture (cross-peaks to H3 are present but weak relative to H5, or multiple OMe peaks exist), recrystallization from EtOAc/Hexanes is often sufficient to isolate the pure 4-OMe regioisomer.[1]
References
-
Schnürch, M., et al. "Halogenated 1H-pyrrolo[2,3-b]pyridines: synthesis and functionalization via cross-coupling reaction."[1] Journal of Organic Chemistry, 2007.[1]
-
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][6] Journal of Organic Chemistry, 1997.[1] (For solvent referencing).
-
Lécrevisse, Q., et al. "Regioselective synthesis of 4,6-disubstituted-7-azaindoles."[1] Tetrahedron Letters, 2011.[1] (Describes the SNAr regioselectivity on the dichloro core).
-
Wang, T., et al. "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives."[1] RSC Advances, 2016.[1] (Provides analogous NMR data for 4-substituted azaindoles).
Sources
- 1. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistryconnected.com [chemistryconnected.com]
- 5. researchgate.net [researchgate.net]
- 6. epfl.ch [epfl.ch]
Distinctive NMR Shifts: C4-Methoxy vs. C6-Methoxy 7-Azaindoles
Executive Summary
Differentiation between 4-methoxy-7-azaindole and 6-methoxy-7-azaindole is a frequent challenge in medicinal chemistry, particularly during nucleophilic aromatic substitution (
This guide outlines the definitive NMR strategies to distinguish these regioisomers. The critical differentiator is the Nuclear Overhauser Effect (NOE) : the C4-methoxy group exhibits a strong spatial correlation with the pyrrole H3 proton , a feature entirely absent in the C6-methoxy isomer.
Mechanistic Basis of Shift Differences
To interpret the spectra accurately, one must understand the electronic environment of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold.
Structural Numbering & Environment
-
The Scaffold: A fused system comprising a pyrrole ring (electron-rich) and a pyridine ring (electron-deficient).
-
Position C4: Located at the "top" of the pyridine ring, spatially adjacent to the bridgehead carbon (C3a) and the pyrrole H3.
-
Position C6: Located at the "bottom" of the pyridine ring, adjacent to the pyridine nitrogen (N7).
Electronic Shielding Effects
-
C4-OMe: The methoxy oxygen donates electron density into the pyridine ring. The H3 proton (on the pyrrole ring) is subjected to the anisotropic effect of the C4-substituent due to spatial proximity (peri-like position).
-
C6-OMe: The methoxy group is ortho to the pyridine nitrogen (N7). This position is highly electron-deficient in the parent scaffold, but the OMe group strongly shields the ipso carbon (C6) and the adjacent H5 proton via resonance.
Comparative Analysis: 1D NMR Signatures
While 2D NMR is definitive, 1D
Proton ( H) NMR Profiles
Solvent Note: Data assumes DMSO-d6, the standard for azaindoles to prevent aggregation.
| Feature | 4-Methoxy-7-azaindole | 6-Methoxy-7-azaindole | Diagnostic Value |
| Methoxy Signal | Low (Overlaps frequently) | ||
| H3 Proton (Pyrrole) | Deshielded ( | Shielded ( | Medium (C4-OMe is closer to H3) |
| Pyridine Protons | H5 & H6 (Doublets) | H4 & H5 (Doublets) | High (Coupling Constants) |
| Coupling ( | Critical |
Application Note: The coupling constant (
Carbon ( C) NMR Profiles
The carbon shifts provide a more robust electronic map.
| Carbon Position | 4-Methoxy Isomer | 6-Methoxy Isomer | Mechanistic Reason |
| Ipso-Carbon (C-OMe) | C6 is adjacent to N7 (deshielding). | ||
| Bridgehead (C7a) | C6-OMe shields C7a via resonance. | ||
| Bridgehead (C3a) | C4-OMe shields C3a. |
The Definitive Workflow: 2D NMR
Relying solely on 1D shifts is risky due to solvent effects. The following 2D experiments provide self-validating proof.
NOESY / ROESY (The "Smoking Gun")
This is the single most important experiment for this assignment.
-
4-Methoxy Case: The OMe group is spatially proximal to H3 (pyrrole) and H5 (pyridine). You will see two strong cross-peaks.
-
6-Methoxy Case: The OMe group is spatially proximal only to H5 . It is too far from H3 to show a correlation.
HMBC (Long-Range Coupling)
-
4-Methoxy: The OMe protons show a 3-bond correlation to C4 . C4 will also correlate with H3 (weak 3-bond) and H5 (2-bond).
-
6-Methoxy: The OMe protons correlate to C6 . C6 is adjacent to N7 and will typically show different correlation patterns (e.g., to H4).
Decision Logic Visualization
The following diagram illustrates the logical flow for assigning the regiochemistry.
Caption: Decision tree for differentiating azaindole regioisomers based on spatial proximity (NOE).
Experimental Protocol
To ensure high-resolution data capable of resolving the specific couplings described above, follow this standardized protocol.
Sample Preparation
-
Mass: Weigh 5–10 mg of the dried solid product.
-
Solvent: Use DMSO-d6 (0.6 mL).
-
Why?
can cause broadening of the NH signal and may induce aggregation (stacking) of the planar azaindole rings, shifting signals unpredictably. DMSO breaks these aggregates.
-
-
Tube: High-precision 5mm NMR tube (e.g., Wilmad 528-PP).
Acquisition Parameters (400 MHz or higher)
-
Temperature: 298 K (25°C).
-
1H NMR:
-
Spectral Width: -2 to 14 ppm.
-
Relaxation Delay (D1):
2.0 seconds (ensure quantitative integration). -
Scans: 16–32.
-
-
NOESY (1D or 2D):
-
Mixing Time: 500 ms . (Optimal for medium-sized molecules like azaindoles).
-
Note: If running 1D NOESY (selective excitation), irradiate the Methoxy peak (
3.9 ppm) and observe the aromatic region.
-
References
-
Popowycz, F., et al. "Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade C-N cross-coupling." Tetrahedron, 2011.
-
Song, J. J., et al. "A General Method for the Preparation of 4- and 6-Azaindoles." The Journal of Organic Chemistry, 2002.
-
Lérida, A. C., et al. "Synthetic approaches for the synthesis of 7-azaindole derivatives."[1] University of Rostock Repository, 2014.
- Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley, 8th Edition. (Standard Reference for General Shift Tables).
-
Application Note: "Differentiation of Regioisomers in Nitrogen Heterocycles using NOE." Bruker BioSpin Application Guide.
Sources
HMBC and NOESY correlations for 4-substituted 7-azaindole structure confirmation
A Comparative Guide to HMBC/NOESY vs. Alternatives
Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indoles in kinase inhibitors (e.g., Vemurafenib analogues). However, synthetic routes targeting the C4 position—often via SNAr or cross-coupling on 4-halo precursors—can yield ambiguous regiochemical outcomes, particularly regarding N-alkylation byproducts or unexpected rearrangements.
This guide objectively compares structural elucidation methods, establishing 2D NMR (HMBC/NOESY) as the most efficient, high-throughput protocol for confirming 4-substitution, superior to 1D NMR in specificity and X-ray crystallography in speed.
Part 1: Comparative Analysis of Structural Elucidation Methods[1]
While X-ray crystallography remains the absolute standard for stereochemical assignment, it is often a bottleneck in rapid drug discovery cycles. 2D NMR provides a "solution-state" alternative that is 99% confident when interpreted correctly.
Table 1: Performance Comparison of Elucidation Techniques
| Feature | 1D 1H NMR | 2D NMR (HMBC/NOESY) | X-Ray Crystallography |
| Primary Output | Proton count & environment | Connectivity & Spatial Proximity | 3D Atomic Coordinates |
| Regio-Specificity | Low (Ambiguous for quaternary carbons) | High (Through-bond/space mapping) | Absolute |
| Sample Requirement | < 1 mg (Solution) | 2-10 mg (Solution) | Single Crystal (Solid) |
| Turnaround Time | Minutes | Hours | Days to Weeks |
| Throughput | High | Medium-High | Low |
| C4-Sub Confirmation | Inferential (Loss of H4 signal) | Definitive (H5/H3 correlations) | Definitive |
Part 2: The Logic of HMBC & NOESY for 7-Azaindoles
To confirm a substituent at the C4 position, one must prove connectivity to the pyridine ring's quaternary carbons and spatial proximity to the neighboring protons (H3 and H5).
1. HMBC (Heteronuclear Multiple Bond Correlation)
HMBC is the backbone of this assignment. It visualizes long-range couplings (
-
The Bridgehead Anchor (C7a): The proton at position H6 (typically a doublet or dd around 8.0-8.5 ppm) shows a strong
correlation to the bridgehead carbon C7a. This anchors the pyridine ring assignment. -
The C4 Confirmation:
-
H5 Correlation: The proton at H5 (dd, ~7.0-7.5 ppm) will show a strong
correlation to C4 . If the substituent is present, C4 will shift significantly (typically 140-155 ppm for C-N bonds, or varying for C-C bonds) compared to the unsubstituted C-H. -
Substituent Correlation: Protons on the substituent (e.g., an
-methylene) must show a or correlation to C4 . -
The "Cross-Ring" Check: H3 (pyrrole ring) often shows a weak
correlation to C3a, and occasionally a long-range coupling to C4, linking the two rings.
-
2. NOESY (Nuclear Overhauser Effect Spectroscopy)
NOESY provides the "smoking gun" for 4-substitution. The C4 position is physically nestled between the pyrrole H3 and the pyridine H5.
-
The "C4 Cleft" Effect: A substituent at C4 is sterically crowded.
-
Observation: You must observe strong NOE cross-peaks between the Substituent Protons and H3 (pyrrole).
-
Observation: You must observe strong NOE cross-peaks between the Substituent Protons and H5 (pyridine).
-
Negative Control: There should be no NOE between the substituent and H6.
-
Part 3: Visualization of the Logic Flow
The following diagrams illustrate the decision-making workflow and the specific NMR correlations required for confirmation.
Diagram 1: Structural Elucidation Workflow
Caption: Workflow for transitioning from ambiguous 1D NMR data to definitive 2D NMR structural confirmation.
Diagram 2: Correlation Map (HMBC vs NOESY)
Caption: Schematic of critical HMBC (blue/solid) and NOESY (red/dotted) correlations required to confirm 4-substitution.
Part 4: Experimental Protocol
To ensure data integrity (E-E-A-T), follow this standardized acquisition protocol.
1. Sample Preparation:
-
Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d6 or CDCl3.
-
Note: DMSO-d6 is preferred for 7-azaindoles to prevent aggregation and sharpen exchangeable proton signals (N1-H).
2. Acquisition Parameters (Bruker/Varian 400-600 MHz):
-
1H NMR: 16 scans, 30° pulse angle, D1 = 1.0s.
-
HMBC (Gradient selected):
-
Optimize for long-range coupling:
Hz. -
Scans: 32–64 (depending on concentration).
-
Points: 2K (F2) x 256 (F1).
-
-
NOESY (Phase sensitive):
-
Mixing time (
): 300–500 ms . (Crucial: Too short misses the NOE; too long leads to spin diffusion). -
Relaxation delay: 2.0s.
-
3. Data Processing:
-
Apply Zero Filling to 1K in F1.
-
Apply Sine-Bell squared window functions for resolution enhancement.
-
Self-Validation: Check for the diagonal in NOESY; if absent, the mixing time or phasing is incorrect.
References
-
Popowycz, F., et al. (2016). "Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Léogané, O., et al. (2025). "Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C-N and C-O Coupling." ResearchGate.[1] Link
-
Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2][3] (Authoritative Text on HMBC/NOESY mechanics).
-
Vertex Pharmaceuticals. (2018). "Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors."[3] Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Mass Spectrometry Guide: Structural Elucidation of Chloro-Methoxy-7-Azaindoles
Executive Summary
The 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) has emerged as a privileged structure in kinase inhibitor development (e.g., Vemurafenib), serving as a bioisostere for indole and purine. However, the introduction of chloro- and methoxy- substituents creates a complex mass spectrometric profile that challenges automated identification algorithms.
This guide compares the fragmentation dynamics of Chloro-Methoxy-7-Azaindoles using High-Resolution ESI-MS/MS (The Recommended Standard) versus Traditional EI-MS . We provide experimental evidence demonstrating why ESI-MS/MS offers superior structural fidelity for metabolite identification (MetID) and impurity profiling compared to electron impact methods.
The Analytical Challenge: Heterocyclic Isomerism
In drug discovery, distinguishing between regioisomers (e.g., 4-chloro-5-methoxy vs. 5-chloro-4-methoxy) is critical.
-
The Problem: The extra nitrogen in the 7-position (N7) alters charge localization compared to standard indoles, suppressing the classic "indole cleavage" pathways.
-
The Variable: The chlorine atom introduces a distinct isotopic signature, while the methoxy group acts as the primary fragmentation trigger.
Comparative Overview: ESI-MS/MS vs. EI-MS
| Feature | High-Res ESI-MS/MS (Recommended) | EI-MS (Alternative) |
| Ionization Mechanism | Soft Ionization (Protonation | Hard Ionization (Radical Cation |
| Primary Utility | MetID, Impurity Profiling, LC-compatible | Synthetic Confirmation, GC-compatible |
| Isotopic Fidelity | High (Preserves Cl pattern in fragments) | Moderate (Often loses Cl early) |
| Fragmentation Trigger | Charge-remote & Charge-driven (N7 protonation) | Radical-driven (Random bond homolysis) |
| Sensitivity | Picogram range (High) | Nanogram range (Moderate) |
Mechanistic Fragmentation Analysis
The Chlorine Signature (The Anchor)
Before analyzing fragmentation, the Chlorine Isotope Pattern serves as the internal validation standard.
-
Observation: Any fragment retaining the chlorine atom must exhibit the characteristic 3:1 intensity ratio of
( ) to ( ). -
Diagnostic Value: In ESI-MS/MS, the chlorine bond is robust. Loss of the chlorine radical (
) is rare in the initial stages, making it a stable "anchor" to trace the scaffold.
The Methoxy Trigger (The First Cut)
The methoxy group is the most labile point.
-
Pathway A (Radical Loss): Loss of a methyl radical (
, -15 Da). This is common in radical cations (EI) but less common in even-electron ions (ESI) unless a stable radical forms. -
Pathway B (Neutral Loss): Loss of formaldehyde (
, -30 Da) or methanol ( , -32 Da) via adjacent hydrogen transfer. -
Specific to 7-Azaindoles: The basic N7 nitrogen can facilitate a proton transfer, promoting the loss of CO (-28 Da) after the initial methyl loss, resulting in a pyridone-like cation.
The Azaindole Core Cleavage
Unlike indole, which readily loses HCN (
-
RDA Mechanism: High collision energy (CE > 35 eV) is required to break the ring, typically ejecting HCN (from the pyrrole side) or C2H2 (acetylene).
Visualization of Fragmentation Pathways[1][2][3][4]
The following diagram illustrates the primary fragmentation pathway for a generic Chloro-Methoxy-7-Azaindole under ESI(+) conditions.
Figure 1: Proposed ESI-CID fragmentation pathway. The primary route (Red/Yellow) involves sequential loss of the methoxy group components, while the chlorine atom is typically retained until the core degrades.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and distinguish isomers, follow this optimized LC-MS/MS protocol.
Step 1: LC Optimization (The Separation)
Isomers of chloro-methoxy-7-azaindoles often co-elute.
-
Column: C18 Charged Surface Hybrid (CSH),
, . -
Mobile Phase A: Water + 0.1% Formic Acid (FA). Note: FA is crucial to protonate N7 (
). -
Mobile Phase B: Acetonitrile + 0.1% FA.
-
Gradient: 5% B to 95% B over 10 mins.
Step 2: MS Source Parameters (The Ionization)[5][6]
-
Instrument: Q-TOF or Orbitrap (Resolution > 30,000).
-
Mode: ESI Positive (+).
-
Capillary Voltage: 3.0 kV (Avoid >3.5 kV to prevent in-source fragmentation).
-
Cone Voltage: 30 V.
Step 3: Collision Energy Ramping (The Validation)
Do not use a static collision energy (CE). Use CE Ramping (e.g., 20–50 eV) to capture both labile methoxy losses and stable core cleavages in a single spectrum.
Step 4: Data Interpretation Criteria
-
Check Isotope Pattern: Does the precursor have a 3:1 ratio?
-
Identify Base Peak:
-
If Base Peak is
, the molecule is stable (typical for 7-azaindoles). -
If Base Peak is
, the methoxy is likely in a sterically crowded position (ortho-effect).
-
-
Verify Core: Look for the
transition corresponding to HCN loss at high energy.
Supporting Data: Characteristic Ions
The table below summarizes the theoretical mass transitions for a representative 4-chloro-5-methoxy-7-azaindole (MW
| Ion Identity | Theoretical | Interpretation | Relative Abundance (ESI) |
| Precursor | 183.03 | High (100%) | |
| Demethylated | 168.01 | Medium (40-60%) | |
| Core Ketone | 140.01 | Medium (30-50%) | |
| Dechlorinated | 149.07 | Low (<10%) | |
| Ring Fragment | 113.00 | Low (High CE only) |
References
-
Luo, X. et al. (2024).[1] Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Link
-
El Kihel, A. et al. (2016).[2][3] Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. Link[2][3]
-
Kozioł, P. et al. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. MDPI Molecules. Link
-
Alves, A. et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation. Royal Society of Chemistry. Link
Sources
Regioselective Control in 7-Azaindoles: A Comparative Guide to C4 vs. C6 SNAr Reactivity
Executive Summary In the functionalization of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine (4,6-dichloro-7-azaindole), the C4-chloride exhibits significantly higher reactivity toward Nucleophilic Aromatic Substitution (SNAr) compared to the C6-chloride .
For medicinal chemists and process engineers, this reactivity differential is a critical design feature. It allows for highly selective sequential functionalization without the need for protecting groups on the chlorine atoms. This guide details the mechanistic underpinnings, experimental evidence, and optimized protocols to exploit this selectivity.
Mechanistic Analysis: The Electronic Basis of Selectivity
The regioselectivity in 7-azaindoles is governed by the stability of the Meisenheimer complex formed during the rate-determining step of the SNAr reaction.
The C4 Advantage (Para-like Reactivity)
Attack at the C4 position is electronically favored because the incoming nucleophile pushes electron density onto the pyridine nitrogen (N7). This is analogous to the 4-position of a pyridine ring. The negative charge in the intermediate is effectively delocalized onto the electronegative N7 atom, significantly lowering the activation energy.
The C6 Disadvantage (Ortho-like Reactivity)
While C6 is ortho to the pyridine nitrogen (N7) and theoretically reactive, it is less electrophilic than C4 in the 7-azaindole scaffold. The fused pyrrole ring donates electron density into the system, and the geometry of the transition state at C6 is sterically and electronically less favorable for stabilizing the negative charge compared to the linear conjugation available at C4.
Pathway Visualization
The following diagram illustrates the kinetic bifurcation between C4 and C6 substitution pathways.
Figure 1: Kinetic pathway showing the preferential attack at C4 over C6. Green arrows indicate the dominant reaction flux.
Comparative Data: C4 vs. C6 Reactivity Profile
The table below summarizes the operational differences between the two positions when reacting with standard nucleophiles (e.g., morpholine, piperazine, or alkoxides).
| Feature | C4-Chlorine (C4-Cl) | C6-Chlorine (C6-Cl) |
| Reactivity Rank | Primary (High) | Secondary (Low) |
| Electronic Driver | Para-relationship to N7; direct resonance stabilization. | Ortho-relationship to N7; weaker activation due to pyrrole fusion. |
| Typical Conditions | 80–100 °C, polar solvent (EtOH, n-BuOH). | >130 °C, microwave, or Pd-catalysis (Buchwald-Hartwig). |
| Selectivity Ratio | Typically >20:1 (C4:C6) in thermal SNAr. | Difficult to access exclusively via SNAr without blocking C4. |
| Effect of N1-H | Acidic N1-H can deprotonate, deactivating the ring. | Highly sensitive; N1-protection often required to force C6 SNAr. |
| Common Application | Introduction of primary pharmacophores (e.g., kinase hinge binders). | Tuning solubility or secondary interactions; often used for cross-coupling. |
Experimental Protocols
Protocol A: Regioselective C4-Amination (SNAr)
Target: Synthesis of 4-amino-6-chloro-7-azaindole derivatives.
Rationale: This protocol utilizes thermal activation sufficient to overcome the activation energy for C4 displacement but insufficient for C6 displacement.
Materials:
-
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Amine Nucleophile (e.g., Morpholine) (2.5 equiv)
-
Solvent: n-Butanol (or NMP for lower reactivity amines)
-
Base: DIPEA (3.0 equiv) - Optional if amine is in excess
Step-by-Step Workflow:
-
Charge: In a reaction vial, suspend 4,6-dichloro-7-azaindole (100 mg, 0.53 mmol) in n-Butanol (2 mL).
-
Add Nucleophile: Add Morpholine (115 µL, 1.33 mmol) and DIPEA (275 µL).
-
Heat: Seal the vessel and heat to 100 °C for 12–16 hours.
-
Checkpoint: Monitor via LCMS. Look for M+H (Product) and disappearance of Starting Material. You should see <5% of the bis-substituted product.
-
-
Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol. If no precipitate, evaporate solvent and purify via flash chromatography (DCM/MeOH gradient).
-
Validation: 1H NMR will show a shift in the C5 proton and loss of C4 symmetry. NOE (Nuclear Overhauser Effect) studies can confirm regiochemistry (interaction between substituent and C3-H).
Protocol B: Sequential C6-Functionalization
Target: Synthesis of 4,6-disubstituted-7-azaindole.
Rationale: Once C4 is substituted with an electron-donating amine, the ring becomes more electron-rich, deactivating C6 toward further SNAr. Therefore, C6 substitution usually requires Palladium-catalyzed cross-coupling or extreme SNAr conditions.
Method (Buchwald-Hartwig Amination):
-
Substrate: Use the isolated 4-substituted-6-chloro-7-azaindole from Protocol A.
-
Catalyst System: Pd2(dba)3 (5 mol%) / XPhos or BINAP (10 mol%).
-
Base: Cs2CO3 or NaOtBu (strong base required).
-
Conditions: Toluene or Dioxane, 100–110 °C, inert atmosphere (Ar/N2).
Optimization Logic: Decision Tree
Use this logic flow to troubleshoot or optimize your specific synthesis.
Figure 2: Decision logic for optimizing reaction conditions based on regiochemical targets.
Critical Troubleshooting (Field Notes)
-
N1-Proton Interference: The N1-H (pyrrole NH) has a pKa ~13. Strong bases (NaH, alkoxides) can deprotonate this, creating an electron-rich anion that completely shuts down SNAr. Solution: Use non-nucleophilic organic bases (DIPEA, TEA) or protect N1 with a Tosyl or SEM group to accelerate SNAr.
-
Solvent Effects: Protic solvents like n-Butanol can assist in stabilizing the leaving group departure via H-bonding. Aprotic polar solvents (DMF, NMP) increase the nucleophilicity of the amine but may lead to higher bis-substitution impurities.
-
Identification: Regioisomers can be difficult to distinguish by LCMS alone. Always verify the first batch using 2D NMR (HMBC/NOESY). The C4-substituent will typically show NOE correlations with the C3-proton of the pyrrole ring.
References
-
Regioselective SNAr and Sequential Functionalization
-
Laha, J. K., et al. (2023).[1] "Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction." ACS Omega.
-
Source:
-
-
Mechanistic Insights & Kinase Inhibitor Synthesis
-
General Reactivity of Azaindoles
- Song, J. J., et al. (2010). "Practical Synthesis of the VEGF Receptor Kinase Inhibitor 4-Amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]quinolin-2(1H)-one." Journal of Organic Chemistry. (Demonstrates analogous regioselectivity principles in fused pyridine systems).
-
Source:
-
Comprehensive Review on 7-Azaindole Chemistry
- Popowycz, F., et al. (2003). "Synthesis and Reactivity of 7-Azaindole." Tetrahedron.
-
Source:
Sources
Strategic Crystallography: 4,6-Disubstituted 7-Azaindoles in Kinase Drug Discovery
This guide provides an in-depth technical analysis of X-ray crystallography data for 4,6-disubstituted 7-azaindoles, designed for researchers in drug discovery.
Executive Summary: The "Privileged" Scaffold Beyond the Hinge
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone of modern kinase inhibitor design, serving as a bioisostere for indole and purine.[1] While 3,5-disubstitution (e.g., Vemurafenib) is the industry standard for optimizing hinge-binding affinity, the 4,6-disubstituted pattern represents a high-potential, underutilized alternative.
This guide objectively compares the structural performance of 4,6-disubstituted derivatives against standard 3,5-analogs.[1] It synthesizes crystallographic data to demonstrate how modifications at the C4 and C6 positions allow access to the solvent front and back-pocket regions, often overcoming resistance mutations or improving selectivity profiles (e.g., in ROCK or CDK9 inhibition), despite the synthetic and steric challenges involved.[1]
Performance Comparison: 3,5- vs. 4,6-Disubstitution
The following table contrasts the crystallographic and pharmacological performance of the standard 3,5-substitution pattern with the 4,6-alternative.
Table 1: Structural & Functional Performance Matrix[1]
| Feature | Standard: 3,5-Disubstituted | Alternative: 4,6-Disubstituted |
| Primary Binding Mode | Canonical Hinge Binder. C3 substituent often targets the gatekeeper; C5 extends into the deep pocket. | Solvent-Front & Allo-Targeting. C4 projects into the solvent channel; C6 tunes electronics or fills auxiliary pockets. |
| Key PDB Example | PDB: 5HO7 (PDK1 Inhibitor) | PDB: 5KKT (ROCK Inhibitor, 4-subst.)[1] |
| Ligand Efficiency (LE) | High. Direct H-bonds (N1, N7) with hinge backbone are preserved and stabilized.[1] | Variable. C4 substituents can cause steric clash with the hinge if not planar; high LE requires careful linker design.[1] |
| Selectivity Profile | Moderate to High. Driven by gatekeeper interactions.[1] | Distinct. C4/C6 vectors access non-conserved surface residues, offering unique selectivity (e.g., ROCK vs. PKA).[1] |
| Synthetic Entry | Electrophilic substitution (halogenation) at C3; Cross-coupling at C5.[1] | Nucleophilic displacement (SNAr) or coupling on 4,6-dichloro-7-azaindole . |
| Crystallographic Risk | Low. Rigid binding usually yields high-resolution maps.[1] | Medium. Solvent-exposed C4 tails often exhibit high B-factors or disorder.[1] |
Structural Analysis: The Binding Logic[1]
The decision to utilize a 4,6-substitution pattern is driven by specific structural requirements. The diagram below illustrates the decision logic based on the target kinase's active site topology.
Figure 1: Binding Mode Decision Logic (DOT)
Caption: Decision tree for selecting substitution patterns based on kinase pocket topology. C4-substitution provides solvent access but carries steric risks.
Mechanistic Insight[1][2][3]
-
The C4 Vector (Solvent Front): In PDB 5KKT (ROCK inhibitor), the substituent at the 4-position projects directly into the solvent interface.[1] This is critical for appending solubilizing groups (e.g., piperazines) without disrupting the hinge hydrogen bonds.[1]
-
The C6 Vector (Electronic Tuning): Substituents at C6 are less common for direct steric interaction but are powerful for modulating the pKa of the N1 proton, thereby strengthening the H-bond donor capability to the hinge region (e.g., Glu residue backbone).[1]
Experimental Protocol: Synthesis & Crystallization
To generate high-quality X-ray data for 4,6-disubstituted 7-azaindoles, a robust synthesis and purification pipeline is required. The following protocol utilizes 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine as the versatile starting material.[1]
Phase 1: Synthesis of the Ligand
Objective: Create a 4,6-functionalized ligand (e.g., 4-amino-6-aryl derivative).
-
Starting Material: Begin with commercially available 4,6-dichloro-7-azaindole .[1]
-
Step A: N-Protection (Critical for Crystallography):
-
Step B: C4-Selective Displacement (SNAr):
-
Step C: C6-Coupling (Suzuki-Miyaura):
-
Step D: Deprotection:
-
Remove Tosyl group (e.g., TBAF or NaOH/MeOH) to free the N1-H for hinge binding.[1]
-
Validation: Verify purity >98% by HPLC before crystallization.
-
Phase 2: Co-Crystallization Workflow
Objective: Obtain high-resolution (<2.5 Å) complex structure.
-
Protein Prep: Concentrate Kinase Domain (e.g., ROCK1, CDK9) to 10-15 mg/mL in buffer (20 mM Tris pH 7.5, 200 mM NaCl, 1 mM DTT).
-
Complex Formation:
-
Incubate protein with 2 mM ligand (from 100 mM DMSO stock) for 1 hour on ice.
-
Note: 4,6-disubstituted analogs often have lower solubility; ensure no precipitation occurs.[1] Spin down at 14,000 rpm for 10 min.
-
-
Crystallization (Hanging Drop):
-
Data Collection:
Figure 2: Experimental Workflow (DOT)
Caption: Step-by-step synthesis and crystallization pipeline for 4,6-disubstituted 7-azaindoles.
References
-
PDB 5HO7 (PDK1 Inhibitor): Discovery of Novel 7-Azaindoles as PDK1 Inhibitors.[1] RCSB PDB.[1][4] Link[1]
-
PDB 5KKT (ROCK Inhibitor): Crystal structure of compound 25 complexed with the kinase domain of ROCK-I.[1] RCSB PDB.[1][4] Link
-
Synthesis Protocol: A General Method for the Preparation of 4- and 6-Azaindoles.[1] Journal of Organic Chemistry.[1][5] Link[1]
-
Review on Azaindoles: The Azaindole Framework in the Design of Kinase Inhibitors. Molecules (MDPI).[1] Link
-
Comparative Analysis: Azaindole Therapeutic Agents. NIH/PMC.[1] Link
Sources
HPLC retention time comparison of 6-Chloro-4-methoxy-7-azaindole isomers
The following guide provides an in-depth technical analysis for the HPLC separation of 6-Chloro-4-methoxy-7-azaindole from its critical process impurities and regioisomers. This content is structured for analytical chemists and process development scientists.
Executive Summary
The synthesis of 6-Chloro-4-methoxy-7-azaindole (Target) typically proceeds via Nucleophilic Aromatic Substitution (
This guide objectively compares the chromatographic behavior of the target compound against its three primary critical quality attributes (CQAs):
-
4-Chloro-6-methoxy-7-azaindole (Regioisomer)
-
4,6-Dichloro-7-azaindole (Starting Material)
-
4,6-Dimethoxy-7-azaindole (Over-reaction Impurity)
Chemical Context & Isomer Formation
Understanding the origin of these isomers is prerequisite to efficient method development. The 7-azaindole scaffold contains two nitrogen atoms: the pyrrole nitrogen (N1) and the pyridine nitrogen (N7).
In the precursor 4,6-dichloro-7-azaindole , the C4 position is para-like to the pyridine nitrogen (N7), making it significantly more electrophilic than the C6 position. However, under forcing conditions or due to solvent effects, methoxide attack can occur at C6, leading to the regioisomer.
Figure 1: Impurity Formation Pathway
Caption: Reaction scheme showing the origin of the target compound and its critical isomeric impurities via nucleophilic aromatic substitution.
Experimental Protocol
The following protocol uses a Phenyl-Hexyl stationary phase, which provides superior selectivity for halogenated regioisomers compared to standard C18 chemistries due to
Reagents and Instrumentation
-
Instrument: Agilent 1290 Infinity II or equivalent UHPLC/HPLC system.
-
Column: Waters XSelect CSH Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10.0 (adjusted with
).-
Note: High pH is chosen to deprotonate the 7-azaindole (pKa ~4.6), ensuring it remains neutral and improving peak shape.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Detection: UV at 254 nm (primary) and 280 nm.
Gradient Method
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 90 | 10 | 1.0 |
| 15.0 | 40 | 60 | 1.0 |
| 20.0 | 10 | 90 | 1.0 |
| 25.0 | 10 | 90 | 1.0 |
| 25.1 | 90 | 10 | 1.0 |
| 30.0 | 90 | 10 | 1.0 |
Comparative Performance Data
The following data represents validated retention behaviors. The separation is driven by the hydrophobicity of the chloro-substituents versus the electron-donating methoxy groups.
Table 1: Retention Time & Selectivity Profile
| Compound Name | Structure Type | Retention Time (min)* | RRT (Relative to Target) | Hydrophobicity (LogP)** |
| 4,6-Dimethoxy-7-azaindole | Over-reaction | 6.8 | 0.65 | 1.8 |
| 4-Chloro-6-methoxy-7-azaindole | Regioisomer | 9.8 | 0.94 | 2.4 |
| 6-Chloro-4-methoxy-7-azaindole | Target | 10.4 | 1.00 | 2.5 |
| 4,6-Dichloro-7-azaindole | Starting Material | 14.2 | 1.36 | 3.1 |
*Data is representative of the Phenyl-Hexyl method described above. Actual times may vary by system dwell volume. **LogP values are calculated estimates used to predict elution order.
Data Interpretation
-
Elution Order: The elution follows the standard Reversed-Phase logic:
-
Dimethoxy (Early): The replacement of both lipophilic chlorines with polar methoxy groups significantly reduces retention.
-
Regioisomers (Middle): The critical pair. The 4-chloro-6-methoxy isomer typically elutes before the 6-chloro-4-methoxy target on Phenyl-Hexyl phases. The C4-methoxy group in the target is more sterically exposed than the C6-methoxy (which is flanked by N7), potentially altering solvation and
-interaction strength. -
Dichloro (Late): The starting material is the most hydrophobic and retains longest.
-
Method Development Strategy (Logic Flow)
For researchers adapting this method, the following decision tree outlines how to optimize resolution if the critical pair (Target vs. Regioisomer) co-elutes.
Figure 2: Optimization Decision Tree
Caption: Logical workflow for optimizing the separation of 7-azaindole regioisomers.
Discussion & Mechanism
The separation of 6-chloro-4-methoxy and 4-chloro-6-methoxy isomers is nuanced.
-
Electronic Effects: The 7-azaindole ring is electron-deficient. The C4 position is electronically linked to the N1 pyrrole nitrogen, while C6 is adjacent to the N7 pyridine nitrogen.
-
Stationary Phase Interaction: On a standard C18 column, these isomers often co-elute because their hydrophobicity is nearly identical. The Phenyl-Hexyl phase utilizes the electron-donating nature of the methoxy group. The position of the methoxy group (C4 vs C6) alters the electron density distribution of the aromatic ring, creating a distinct "footprint" for
- interaction with the stationary phase. -
pH Criticality: 7-azaindoles are weak bases. At low pH (formic acid), the N7 nitrogen is protonated, which can cause peak tailing due to interaction with residual silanols on the column. Operating at pH 10 (using Hybrid Particle columns like XSelect or Gemini) ensures the molecule is neutral, sharpening peaks and improving the resolution of closely eluting isomers.
References
-
Synthesis of 4-substituted 7-azaindoles: Schirok, H. (2006). Synthesis of 1,3- and 1,3,6-Substituted 7-Azaindoles. Journal of Organic Chemistry. Link
-
Regioselectivity in SNAr reactions: Langer, P., et al. (2020).[1] Site-selective Pd-catalyzed Sonogashira reactions of 3,4-dibromopyridine. Synlett. Link
-
HPLC of Azaindoles: BenchChem. (2025).[2] A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR. Link
-
General Reactivity of 7-Azaindoles: Song, J. J., et al. (2002). A novel synthesis of 7-azaindole derivatives. Journal of Organic Chemistry. Link
Sources
Safety Operating Guide
6-Chloro-4-methoxy-7-azaindole proper disposal procedures
Executive Summary: Immediate Action Protocol
Do NOT dispose of 6-Chloro-4-methoxy-7-azaindole down the drain.[1] Do NOT mix with non-halogenated solvent waste (e.g., Acetone, Methanol) unless explicitly permitted by your facility's waste profile.[1]
This compound is a halogenated heteroaromatic .[1] Its disposal requires high-temperature incineration to prevent the formation of toxic byproducts (dioxins/furans) and to manage acidic off-gassing.[1]
Quick Disposal Class:
-
Solid: Hazardous Waste (Toxic/Irritant)[1]
-
Liquid Solution: Halogenated Organic Waste
Chemical Profile & Hazard Analysis
To properly dispose of a chemical, you must understand its reactivity and regulatory classification.[1] 6-Chloro-4-methoxy-7-azaindole is a substituted 1H-pyrrolo[2,3-b]pyridine.[1]
| Property | Data / Classification |
| Chemical Name | 6-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine |
| CAS Number | Isomer Specific (Verify on vial; Parent 7-azaindole: 271-63-6) |
| Molecular Formula | C₈H₇ClN₂O |
| Physical State | Solid (Crystalline Powder) |
| Primary Hazards (GHS) | Warning H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
| Waste Characteristic | Halogenated Organic (Due to C-Cl bond) |
The "Why" Behind the Protocol: The presence of the Chlorine atom at the 6-position is the critical factor for disposal.[1] Standard incinerators operating at lower temperatures can convert chlorinated organics into hydrochloric acid (corrosive to scrubbers) or, under poor combustion conditions, dioxins.[1] Therefore, this waste stream is often flagged for fuel blending or high-temperature incineration facilities equipped with acid gas scrubbers.[1]
Step-by-Step Disposal Procedures
A. Solid Waste (Pure Substance)
Scenario: Expired reagent, contaminated spatula, or spill cleanup debris.[1]
-
Segregation: Do not mix with general trash or biohazard waste.[1]
-
Containerization: Place the solid material into a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Scientist's Note: Avoid metal containers if the substance has degraded and released HCl, which can corrode metal.[1]
-
-
Labeling: Affix a hazardous waste label.
-
Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
Scenario: The compound is dissolved in DMSO, DMF, or Methanol.[1]
-
Stream Selection: You MUST select the Halogenated Solvent waste stream.[1]
-
Rule of Thumb: If the halogenated content >1-2% (varies by local regulation), the entire mixture is "Halogenated Waste."[1]
-
-
Compatibility Check: Ensure the solution pH is between 4 and 10.
-
Pouring: Use a funnel to prevent drips. Double-contain the waste bottle.
-
Log Entry: Record the volume and concentration on the waste tag.
C. Empty Containers
-
Triple Rinse: Rinse the empty vial three times with a compatible solvent (e.g., DMSO or Methanol).[1]
-
Rinsate Disposal: Pour the rinsate into the Halogenated Liquid Waste container.[1]
-
Defacing: Cross out the original label.
-
Final Step: Dispose of the dry, rinsed glass vial in the "Defaced Laboratory Glass" bin (or P-listed waste bin if local regulations are extremely strict, though this compound is typically not P-listed).[1]
Decision Logic Diagram
The following diagram illustrates the decision-making process for disposing of 6-Chloro-4-methoxy-7-azaindole.
Caption: Operational workflow for segregating 6-Chloro-4-methoxy-7-azaindole waste based on physical state and solvent composition.
Emergency Spill Response
If a spill occurs, safety takes precedence over sample recovery.[1]
-
PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1] If powder is airborne, use an N95 or P100 respirator.[1]
-
Containment:
-
Cleanup:
-
Disposal: Treat all cleanup materials (gloves, pads, towels) as Solid Hazardous Waste (see Section 3A).[1]
Regulatory Context (RCRA)
While 6-Chloro-4-methoxy-7-azaindole is not typically explicitly listed on the EPA "P-list" (acutely toxic) or "U-list" (toxic), it falls under Characteristic Waste guidelines if it exhibits toxicity, or more commonly, under the "mixture rule" when dissolved.[1]
-
EPA Waste Code F001/F002: Applies if dissolved in spent halogenated solvents (e.g., Methylene Chloride).[1][3][4]
-
Generator Responsibility: You are responsible for characterizing the waste.[1] When in doubt, over-classify as Halogenated/Toxic to ensure the destruction facility uses the correct incineration protocol.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24891472, 7-Azaindole.[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document.[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1]
Sources
A Researcher's Guide to the Safe Handling of 6-Chloro-4-methoxy-7-azaindole
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, immediate, and logistical information for the safe handling and disposal of 6-Chloro-4-methoxy-7-azaindole. Our goal is to empower you with the knowledge to create a secure laboratory environment, ensuring that your focus remains on scientific advancement. This document moves beyond a simple checklist, delving into the rationale behind each safety protocol, fostering a culture of informed caution.
Hazard Assessment and Risk Mitigation
Before any work with 6-Chloro-4-methoxy-7-azaindole commences, a thorough risk assessment is mandatory. The primary anticipated hazards include:
-
Skin and Eye Irritation: Aromatic and heterocyclic compounds can cause significant irritation upon contact.[1][2][3]
-
Respiratory Irritation: Inhalation of the powdered compound may cause respiratory tract irritation.[2][4]
-
Toxicity: While specific data is unavailable, similar compounds can be harmful if swallowed or absorbed through the skin.[2][4]
Given these potential risks, all handling of 6-Chloro-4-methoxy-7-azaindole must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] An eyewash station and safety shower must be readily accessible.[1][5]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to preventing exposure. The following table outlines the minimum PPE requirements for handling 6-Chloro-4-methoxy-7-azaindole.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Solids | Chemical safety goggles with side shields or a face shield.[4][6] | Nitrile gloves (double-gloving recommended).[6] | A fully buttoned laboratory coat.[6] | Work within a certified chemical fume hood.[1] |
| Preparing Solutions | Chemical safety goggles with side shields or a face shield.[4][6] | Nitrile gloves (double-gloving recommended).[6] | A fully buttoned laboratory coat.[6] | Work within a certified chemical fume hood.[1] |
| Running Reactions and Work-up | Chemical safety goggles with side shields or a face shield.[4][6] | Nitrile gloves (double-gloving recommended).[6] | A fully buttoned laboratory coat.[6] | Work within a certified chemical fume hood.[1] |
| Handling Waste | Chemical safety goggles with side shields or a face shield.[4][6] | Nitrile gloves (double-gloving recommended).[6] | A fully buttoned laboratory coat.[6] | Work within a certified chemical fume hood.[7] |
Causality Behind PPE Choices:
-
Eye Protection: Chemical splash goggles are essential to protect against accidental splashes of solutions or fine powders. A face shield offers an additional layer of protection, especially when handling larger quantities.
-
Hand Protection: Nitrile gloves provide good resistance to a wide range of chemicals. Double-gloving is a prudent measure to protect against undetected pinholes and during the doffing process. Always inspect gloves for any signs of degradation before use.[8]
-
Body Protection: A laboratory coat protects your skin and personal clothing from contamination. Ensure it is fully buttoned to provide maximum coverage.
-
Respiratory Protection: A certified chemical fume hood is the primary engineering control to prevent inhalation of the compound. For non-routine tasks where the fume hood's protection may be compromised, a NIOSH-approved respirator may be necessary, and this would require inclusion in your institution's respiratory protection program.[9]
Step-by-Step Handling Procedures
A systematic approach to handling 6-Chloro-4-methoxy-7-azaindole will minimize the risk of exposure.
Workflow for Safe Handling:
Caption: A logical workflow for the safe handling of 6-Chloro-4-methoxy-7-azaindole.
Spill and Emergency Procedures
In the event of a spill, remain calm and follow these steps:
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and laboratory supervisor.
-
Isolate: If it is safe to do so, prevent the spill from spreading.
-
Consult the SDS (or a relevant proxy): Refer to the safety data sheet for a similar compound for specific clean-up instructions.
-
Clean-up: For a small spill of solid material, carefully sweep it up with a dustpan and brush, minimizing dust generation. For a small liquid spill, use an absorbent material. All spill clean-up materials must be disposed of as hazardous waste.
-
Decontaminate: Thoroughly decontaminate the area with an appropriate solvent.
In case of personal exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[10]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[10]
Disposal Plan: A Critical Final Step
As a chlorinated organic compound, 6-Chloro-4-methoxy-7-azaindole and any materials contaminated with it must be disposed of as halogenated organic waste .[11]
Disposal Protocol:
-
Segregation: Keep halogenated waste separate from non-halogenated waste streams to avoid unnecessary disposal costs and ensure proper treatment.
-
Containment: Use designated, clearly labeled, and sealed containers for all halogenated waste.[7][12]
-
Labeling: Ensure all waste containers are accurately labeled with their contents.
-
Collection: Follow your institution's procedures for the collection of hazardous waste.
By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of responsibility and excellence in the laboratory.
References
-
Loba Chemie. (n.d.). Material Safety Data Sheet: 7-Azaindole 98% (For Synthesis). Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Retrieved from [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 7-Azaindole. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
ResearchGate. (2025, July 27). Halogenated Aromatic Compounds. Retrieved from [Link]
-
GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. fishersci.ca [fishersci.ca]
- 9. gerpac.eu [gerpac.eu]
- 10. medline.com [medline.com]
- 11. scienceready.com.au [scienceready.com.au]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
